Pitstop 1
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H13N2NaO5S |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
sodium 2-[(4-aminophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-5-sulfonate |
InChI |
InChI=1S/C19H14N2O5S.Na/c20-13-6-4-11(5-7-13)10-21-18(22)15-3-1-2-12-8-14(27(24,25)26)9-16(17(12)15)19(21)23;/h1-9H,10,20H2,(H,24,25,26);/q;+1/p-1 |
InChI Key |
MKPPGLKJTZAXNE-UHFFFAOYSA-M |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Clathrin-IN-1; Clathrin IN 1; ClathrinIN1; Clathrin-inhibitor-1; Clathrin inhibitor 1 |
Origin of Product |
United States |
Foundational & Exploratory
Pitstop® 1: A Technical Guide to its Application as a Clathrin-Mediated Endocytosis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Pitstop® 1, a small molecule inhibitor of clathrin-mediated endocytosis (CME). It details the molecule's mechanism of action, quantitative efficacy, relevant experimental protocols, and critical considerations for its use in research and development.
Introduction to Clathrin-Mediated Endocytosis and Pitstop® 1
Clathrin-mediated endocytosis is a vital cellular process responsible for the internalization of a vast array of cargo, including nutrients, growth factors, and receptors, from the cell surface.[1] This process is orchestrated by the assembly of a clathrin coat on the plasma membrane, which deforms the membrane into a vesicle. The core component of this coat is clathrin, a protein complex composed of three heavy chains and three light chains, forming a structure known as a triskelion.[2] The N-terminal domain of the clathrin heavy chain serves as a crucial hub for recruiting various accessory proteins that are essential for the formation and maturation of the clathrin-coated pit.[3][4]
Pitstop® 1 is a novel, synthetic small molecule designed to selectively inhibit CME. It functions by directly targeting the clathrin heavy chain's N-terminal domain, thereby preventing the protein-protein interactions necessary for vesicle formation. This targeted action makes Pitstop® 1 a valuable tool for dissecting the roles of CME in various physiological and pathological processes, including signal transduction, synaptic vesicle recycling, and pathogen entry.
Mechanism of Action
Pitstop® 1 acts as a competitive inhibitor of the clathrin N-terminal domain (TD). This domain contains a binding pocket, often referred to as "Site 1," which is recognized by "clathrin-box" motifs present in numerous accessory and adaptor proteins, such as amphiphysin, AP-1, AP-2, and epsin. By occupying this binding site, Pitstop® 1 sterically hinders the recruitment of these essential proteins to the nascent clathrin-coated pit. This disruption halts the progression of endocytosis before vesicle scission can occur.
Quantitative Data and Physicochemical Properties
The efficacy of Pitstop® 1 and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) in in vitro assays, most commonly an ELISA-based protein-protein interaction (PPI) assay measuring the disruption of the clathrin TD-amphiphysin association.
Table 1: Physicochemical Properties of Pitstop® 1
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 404.4 Da | |
| Molecular Formula | C₁₉H₁₃N₂NaO₅S | |
| Solubility | Soluble in water to 25 mM | |
| Nature | Synthetic |
| CAS Number | 1332879-51-2 | |
Table 2: In Vitro Efficacy of Pitstop® Compounds Against Clathrin TD-Amphiphysin Interaction
| Compound | IC50 (µM) | Key Features | Reference(s) |
|---|---|---|---|
| Pitstop® 1 | ~18 | Limited cell permeability. | |
| Pitstop® 2 | 1.9 - 12 | Cell-permeable analog. | |
| Pitstop® 1 Analogue (45d) | 7.3 | 3x more potent than Pitstop® 1. |
| Pitstop® 1-25 | 6.9 | Low cell permeability. | |
Key Experimental Protocols
Pitstop® 1 is utilized in a variety of assays to probe the function of CME. Below are detailed protocols for common applications.
This assay measures the internalization of fluorescently labeled transferrin, a classic cargo of the CME pathway. Inhibition is quantified by a reduction in intracellular fluorescence.
Methodology (Microscopy-based):
-
Cell Culture: Plate cells (e.g., HeLa, COS-7) on glass coverslips in a 24-well plate and culture to 60-70% confluency.
-
Starvation: Wash cells with pre-warmed serum-free medium (supplemented with 25 mM HEPES and 0.5% BSA) and incubate for 30-60 minutes at 37°C to clear surface-bound transferrin.
-
Inhibitor Treatment: Replace the starvation medium with fresh serum-free medium containing the desired concentration of Pitstop® 1 or a vehicle control (e.g., DMSO). Incubate for 15-30 minutes at 37°C.
-
Pulse: Add fluorescently labeled human transferrin (e.g., Alexa Fluor™ 647 conjugate, 10-25 µg/mL) directly to the wells and incubate at 37°C for a short period (e.g., 1-10 minutes) to specifically label the early endocytic pathway.
-
Stop and Wash: To stop endocytosis, rapidly wash the cells three times with ice-cold PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Staining and Mounting: Wash three times with PBS. If desired, permeabilize cells and stain for other markers. Counterstain nuclei with Hoechst or DAPI. Mount coverslips on slides.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the intracellular fluorescence intensity or the number of internalized transferrin-positive vesicles per cell using software like ImageJ.
This ELISA-based assay directly measures the ability of Pitstop® 1 to inhibit the interaction between the clathrin terminal domain and an accessory protein.
Methodology:
-
Coating: Coat wells of a 96-well ELISA plate with a purified recombinant protein of the clathrin terminal domain overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Inhibition Reaction: In separate tubes, pre-incubate a constant amount of a tagged, purified accessory protein (e.g., GST-tagged amphiphysin) with a serial dilution of Pitstop® 1.
-
Binding: Add the protein/inhibitor mixtures to the coated wells and incubate for 1-2 hours to allow binding to the clathrin TD.
-
Washing: Wash the plate thoroughly to remove unbound proteins.
-
Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the tag on the accessory protein (e.g., anti-GST-HRP) and incubate for 1 hour.
-
Development: After a final wash, add a chromogenic substrate (e.g., TMB). Stop the reaction and measure the absorbance, typically at 450 nm.
-
Analysis: The signal is inversely proportional to the inhibitory activity of Pitstop® 1. Plot the absorbance against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
It is crucial to assess whether the observed inhibitory effects of Pitstop® 1 are due to specific CME inhibition or general cytotoxicity.
Methodology (CCK-8 Assay):
-
Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of Pitstop® 1 concentrations for a duration relevant to the primary experiment (e.g., 1-24 hours).
-
Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C. The reagent produces a colored formazan (B1609692) dye in proportion to the number of living cells.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to vehicle-treated control cells.
Off-Target Effects and Critical Considerations
While Pitstop® 1 is a valuable tool, researchers must be aware of its limitations and potential for non-specific effects, particularly those documented for the broader Pitstop® family.
-
Cell Permeability: Pitstop® 1 exhibits limited cell membrane penetration, which can necessitate microinjection for some applications or lead to variability in cellular assays. The related analog, Pitstop® 2, was developed for improved cell permeability.
-
Off-Target Effects: Studies on Pitstop® 2 have revealed significant clathrin-independent effects. It has been shown to directly bind to small GTPases like Ran and Rac1, disrupting cell motility and nucleocytoplasmic transport at concentrations below those required to inhibit CME. It may also interfere with the integrity of nuclear pore complexes (NPCs). While these effects are best characterized for Pitstop® 2, they highlight the need for careful controls and data interpretation when using any member of the Pitstop® family.
-
Specificity Controls: To validate that an observed phenotype is due to CME inhibition, it is essential to include multiple controls. These may include siRNA-mediated knockdown of clathrin heavy chain or using inhibitors with different mechanisms of action.
Conclusion
Pitstop® 1 is a foundational tool for studying clathrin-mediated endocytosis. Its ability to competitively inhibit the clathrin terminal domain provides a direct method for acutely perturbing CME. However, researchers must consider its limited cell permeability and be vigilant about potential off-target effects, using rigorous controls to ensure that observed cellular responses are correctly attributed to the inhibition of clathrin function. When used appropriately, Pitstop® 1 remains an indispensable compound for elucidating the complex cellular roles of CME.
References
- 1. Item - Development of Clathrin inhibitors from lead compound Pitstop® 2 - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clathrin Terminal Domain-Ligand Interactions Regulate Sorting of Mannose 6-Phosphate Receptors Mediated by AP-1 and GGA Adaptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pits Stopped | The Scientist [the-scientist.com]
Unraveling Viral Entry: A Technical Guide to the Role of Clathrin and its Interrogation with Pitstop 1
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the critical role of clathrin-mediated endocytosis (CME) in viral entry and the application of Pitstop 1, a selective inhibitor, in dissecting and targeting this essential cellular pathway. By understanding the intricate molecular mechanisms of viral uptake and the means to disrupt them, we can pave the way for novel antiviral therapeutic strategies.
Introduction: The Trojan Horse Strategy of Viruses
Viruses are obligate intracellular parasites that rely on the host cell's machinery for their replication. A crucial first step in the lifecycle of many viruses is gaining entry into the host cell, a process often likened to a "Trojan horse" strategy, where the virus exploits the cell's own internalization pathways. One of the most well-studied and utilized of these pathways is clathrin-mediated endocytosis (CME).[1][2][3] This process, responsible for the uptake of essential nutrients, hormones, and other macromolecules, is hijacked by a diverse range of viruses to deliver their genetic material into the cytoplasm.
Understanding the molecular choreography of CME in the context of viral infection is paramount for the development of effective antiviral therapies. This guide will delve into the mechanism of CME-dependent viral entry and introduce this compound as a valuable chemical tool for its investigation.
The Mechanism of Clathrin-Mediated Viral Entry
Clathrin-mediated endocytosis is a highly regulated process involving the coordinated action of numerous proteins to form a vesicle that encapsulates extracellular cargo and transports it into the cell. Viruses have evolved to exploit this pathway by binding to specific receptors on the cell surface, thereby triggering the endocytic machinery.
The key stages of clathrin-mediated viral entry are as follows:
-
Attachment and Receptor Binding: The process is initiated by the binding of viral surface proteins to specific receptors on the host cell's plasma membrane. This interaction can trigger signaling cascades that facilitate the subsequent steps of entry.[2][4]
-
Clathrin-Coated Pit Formation: Upon viral binding, adaptor proteins, such as AP-2, are recruited to the site. These adaptors act as a bridge between the viral-receptor complex and clathrin. Clathrin, a triskelion-shaped protein, then assembles into a polyhedral lattice on the cytosolic side of the plasma membrane, forming a "clathrin-coated pit."
-
Invagination and Vesicle Budding: The growing clathrin lattice induces curvature in the plasma membrane, causing it to invaginate and enclose the bound virus. The GTPase dynamin is then recruited to the neck of the budding vesicle, where it mediates scission from the plasma membrane.
-
Uncoating and Endosomal Trafficking: Once internalized, the clathrin coat is rapidly disassembled by cellular enzymes. The resulting uncoated vesicle, now an early endosome, traffics along the cytoskeleton.
-
Viral Genome Release: The acidic environment of the endosome, or the activity of endosomal proteases, often triggers conformational changes in the viral proteins, leading to the fusion of the viral envelope with the endosomal membrane and the release of the viral genome into the cytoplasm.
dot
Caption: Workflow of Clathrin-Mediated Viral Entry.
This compound: A Chemical Probe for Investigating Clathrin Function
To study the role of clathrin in viral entry and to explore its potential as an antiviral target, specific inhibitors are invaluable. This compound is a cell-permeable small molecule that acts as a selective inhibitor of the clathrin terminal domain (TD). The clathrin TD is a crucial interaction hub for various accessory proteins that are essential for the formation and function of clathrin-coated pits.
Mechanism of Action: this compound binds to a hydrophobic pocket on the clathrin heavy chain N-terminal domain, thereby preventing the recruitment of amphiphysin (B1176556) and other accessory proteins that contain clathrin-binding motifs. This disruption of protein-protein interactions effectively stalls the maturation of clathrin-coated pits and inhibits endocytosis.
dot
Caption: Mechanism of Action of this compound.
Quantitative Analysis of this compound in Viral Entry Inhibition
The efficacy of this compound in inhibiting viral entry can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to determine the potency of an inhibitor. While specific IC50 values for this compound against a wide range of viruses are not extensively compiled in a single source, the available literature indicates its utility in studying viruses that rely on CME. The IC50 for the inhibition of the interaction between the clathrin terminal domain and amphiphysin is approximately 18 µM.
Table 1: Antiviral Activity of Clathrin Inhibitors
| Virus Family | Virus Example | Inhibitor | Assay Type | Cell Line | IC50 / % Inhibition | Reference |
| Retroviridae | HIV-1 | This compound | Viral Entry Assay | HeLa | Inhibition observed | --INVALID-LINK-- |
| Flaviviridae | Dengue Virus | Pitstop 2 | Plaque Assay | BHK-21 | IC50 ≈ 15 µM | (Example - Fictional) |
| Orthomyxoviridae | Influenza A Virus | This compound | Viral Uptake Assay | A549 | Significant reduction | (Example - Fictional) |
| Rhabdoviridae | Vesicular Stomatitis Virus | Pitstop 2 | Viral Titer Assay | Vero | IC50 ≈ 20 µM | (Example - Fictional) |
Note: The data for Dengue Virus, Influenza A Virus, and Vesicular Stomatitis Virus with this compound and 2 are illustrative examples to demonstrate how such data would be presented. Researchers should consult specific literature for precise values.
Experimental Protocols
To investigate the role of clathrin-mediated endocytosis in viral entry using this compound, a combination of cellular and virological assays is employed. Below are detailed methodologies for key experiments.
Transferrin Uptake Assay (Control for Clathrin-Mediated Endocytosis Inhibition)
This assay is a standard method to confirm the inhibition of CME by this compound, as transferrin is exclusively internalized through this pathway.
Materials:
-
Adherent cells (e.g., HeLa, A549)
-
Serum-free cell culture medium
-
This compound
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the desired concentration of this compound (or vehicle control) in serum-free medium for 30-60 minutes at 37°C.
-
Add fluorescently labeled transferrin to the medium and incubate for 5-15 minutes at 37°C.
-
To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope. Quantify the internalized transferrin by measuring the fluorescence intensity per cell.
Viral Uptake Assay
This assay directly measures the effect of this compound on the internalization of viral particles.
Materials:
-
Adherent cells permissive to the virus of interest
-
Virus stock
-
This compound
-
Cell culture medium
-
Trypsin-EDTA
-
PBS
-
Reagents for qPCR (primers, probes, master mix) or antibodies for immunofluorescence
Procedure:
-
Seed cells in a multi-well plate and grow to confluency.
-
Pre-treat the cells with this compound or vehicle control for 30-60 minutes at 37°C.
-
Infect the cells with the virus at a known multiplicity of infection (MOI) in the presence of the inhibitor.
-
Incubate for 1-2 hours at 37°C to allow for viral entry.
-
Remove the inoculum and wash the cells extensively with PBS to remove any unbound virus.
-
To remove any surface-bound, non-internalized virus, treat the cells briefly with a low pH buffer (e.g., citrate (B86180) buffer, pH 3.0) or a protease like trypsin.
-
Wash the cells again with PBS.
-
Lyse the cells and extract total RNA or DNA.
-
Quantify the amount of viral nucleic acid within the cells using quantitative real-time PCR (qPCR). A reduction in the amount of viral genome in this compound-treated cells compared to the control indicates inhibition of viral entry.
Immunofluorescence Assay for Viral Protein Expression
This assay assesses the consequence of entry inhibition by measuring the expression of viral proteins, which is dependent on successful entry and genome release.
Materials:
-
Adherent cells on coverslips
-
Virus stock
-
This compound
-
Primary antibody against a viral protein
-
Fluorescently labeled secondary antibody
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Mounting medium with DAPI
Procedure:
-
Seed cells on coverslips and pre-treat with this compound as described above.
-
Infect the cells with the virus in the presence of the inhibitor.
-
After the entry period, remove the inoculum and add fresh medium containing the inhibitor.
-
Incubate for a period sufficient for the expression of the target viral protein (e.g., 6-24 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with 5% BSA.
-
Incubate with the primary antibody against the viral protein.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Mount the coverslips and visualize using fluorescence microscopy. The percentage of infected cells (positive for viral protein) can be quantified.
dot
Caption: General Experimental Workflow for Studying Viral Entry Inhibition.
Off-Target Effects and Considerations
While this compound is a valuable tool, it is crucial to be aware of its potential off-target effects. At higher concentrations or with prolonged exposure, this compound may exhibit non-specific effects on cellular processes other than clathrin-mediated endocytosis. It is therefore essential to use the lowest effective concentration and appropriate controls in all experiments. A negative control compound, if available, that is structurally related to this compound but does not inhibit clathrin function, should be included to differentiate specific from non-specific effects. Additionally, cytotoxicity assays should be performed to ensure that the observed antiviral effects are not due to a general decrease in cell viability.
Conclusion
Clathrin-mediated endocytosis represents a key portal of entry for a multitude of viruses, making it an attractive target for the development of broad-spectrum antiviral drugs. This compound serves as a powerful chemical probe to elucidate the role of clathrin in the infectious cycle of specific viruses and to validate the clathrin machinery as a therapeutic target. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate clathrin-dependent viral entry and to evaluate the potential of inhibitors like this compound in the ongoing battle against viral diseases. A thorough understanding of both the on-target mechanism and potential off-target effects is critical for the robust interpretation of experimental results and for advancing the development of novel antiviral strategies.
References
Pitstop 1: A Technical Guide to its Application as a Clathrin-Mediated Endocytosis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitstop 1 is a small molecule inhibitor that has emerged as a valuable research tool for the acute and reversible inhibition of clathrin-mediated endocytosis (CME). This technical guide provides an in-depth overview of the discovery, mechanism of action, and practical application of this compound in a research setting. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies of cellular trafficking and signaling pathways.
Discovery and Development
This compound was identified through a chemical screen for inhibitors of the interaction between the clathrin terminal domain (TD) and amphiphysin, a key accessory protein in CME.[1][2] This discovery provided researchers with a much-needed tool for the rapid and specific perturbation of clathrin-dependent pathways, overcoming some of the limitations associated with genetic approaches like RNAi, which are not acutely tunable.[3] The development of this compound and its analogs, such as Pitstop 2, has enabled more precise investigations into the multifaceted roles of clathrin in cellular processes.[2][4]
Mechanism of Action
This compound functions as a competitive inhibitor of the clathrin N-terminal domain (NTD). It specifically targets a binding site on the TD, thereby preventing the recruitment of essential accessory proteins that contain clathrin-binding motifs. This disruption of protein-protein interactions effectively stalls the assembly and maturation of clathrin-coated pits at the plasma membrane, leading to the inhibition of CME.
The following diagram illustrates the signaling pathway of clathrin-mediated endocytosis and the point of inhibition by this compound.
Figure 1: Clathrin-Mediated Endocytosis Pathway and this compound Inhibition.
Quantitative Data
The inhibitory activity of this compound and its analogs has been quantified in various assays. The following tables summarize the key quantitative data available.
Table 1: In Vitro Inhibition of Clathrin TD - Amphiphysin Interaction
| Compound | IC50 (µM) | Assay Type | Reference |
| This compound | ~18 | ELISA | |
| Pitstop 2 | 12 | ELISA | |
| This compound Analog (5-propyl ether) | 7.3 | ELISA | |
| This compound Analog (naphthyl 39) | 7.6 | ELISA | |
| This compound Analog (4-nitrophenyl 40) | 42.5 | ELISA |
Table 2: Cellular Inhibition of Clathrin-Mediated Endocytosis
| Compound | IC50 (µM) | Cell Line | Cargo | Assay Type | Reference |
| Pitstop 2 | ~18 | HeLa | Transferrin | Microscopy | |
| Pitstop 2 | ~6 | HeLa | MHCI | Microscopy | |
| Pitstop 2 | Not specified | BEAS-2B, COS-7 | Transferrin, MHCI | Microscopy |
Note: Direct IC50 values for this compound in cellular assays are not as readily available in the literature as for its analog, Pitstop 2. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
Experimental Protocols
Inhibition of Clathrin TD - Amphiphysin Protein-Protein Interaction (ELISA)
This protocol is a general guideline for an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the inhibitory effect of this compound on the interaction between the clathrin terminal domain (TD) and amphiphysin.
Materials:
-
Recombinant GST-tagged Clathrin Terminal Domain (TD)
-
Recombinant His-tagged Amphiphysin
-
High-binding 96-well ELISA plates
-
Phosphate Buffered Saline (PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-His tag antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
This compound (and other test compounds)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with GST-Clathrin TD (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Inhibition: Prepare serial dilutions of this compound in assay buffer. Add the diluted this compound and a constant concentration of His-Amphiphysin (predetermined to be in the linear range of detection) to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer to remove unbound proteins and inhibitor.
-
Detection: Add anti-His-HRP antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping: Stop the reaction by adding the stop solution. The color will change to yellow.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Plot the absorbance against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Transferrin Uptake Assay (Microscopy-based)
This protocol describes a common method to assess the effect of this compound on CME by monitoring the uptake of fluorescently labeled transferrin.
Materials:
-
Cells grown on coverslips
-
Serum-free cell culture medium
-
Fluorescently labeled Transferrin (e.g., Alexa Fluor 488-Transferrin)
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Serum Starvation: Wash the cells with serum-free medium and then incubate in serum-free medium for 30-60 minutes at 37°C to deplete endogenous transferrin.
-
Inhibitor Treatment: Treat the cells with the desired concentration of this compound (or vehicle control) in serum-free medium for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Transferrin Uptake: Add fluorescently labeled transferrin (e.g., 25-50 µg/mL) to the cells and incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.
-
Washing: Quickly wash the cells three times with ice-cold PBS to remove non-internalized transferrin.
-
Acid Wash (Optional): To remove surface-bound transferrin, briefly wash the cells with an acidic buffer (e.g., 0.1 M glycine, 150 mM NaCl, pH 3.0) on ice.
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the cells using a fluorescence microscope. Quantify the internalized transferrin fluorescence intensity per cell using image analysis software.
Experimental Workflows and Logical Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow for evaluating this compound and the logical relationship of its inhibitory action.
Figure 2: General Experimental Workflow for this compound Evaluation.
Figure 3: Logical Relationship of this compound's Inhibitory Action.
Specificity and Off-Target Effects
While this compound is a valuable tool, it is crucial for researchers to be aware of potential off-target effects, particularly at higher concentrations. Studies on the related compound, Pitstop 2, have indicated that it can have clathrin-independent effects and may impact other cellular processes. Therefore, it is recommended to:
-
Use the lowest effective concentration of this compound, as determined by a dose-response curve.
-
Include appropriate controls, such as an inactive analog if available.
-
Validate key findings using an orthogonal approach, such as siRNA-mediated knockdown of clathrin heavy chain.
Conclusion
This compound is a potent and widely used research tool for the study of clathrin-mediated endocytosis. Its ability to acutely and reversibly inhibit this fundamental cellular process has provided invaluable insights into a wide range of biological questions. By understanding its mechanism of action and employing the appropriate experimental protocols and controls, researchers can effectively leverage this compound to dissect the intricate roles of clathrin in health and disease. This technical guide serves as a comprehensive resource to facilitate the successful application of this compound in the laboratory.
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. Item - Development of Clathrin inhibitors from lead compound Pitstop® 2 - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 3. Dynamin Inhibitors Prevent the Establishment of the Cytomegalovirus Assembly Compartment in the Early Phase of Infection [mdpi.com]
- 4. researchgate.net [researchgate.net]
Pitstop 1: A Technical Guide to Inhibiting Clathrin-Mediated Endocytosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Pitstop 1, a small molecule inhibitor used to study the early stages of clathrin-mediated endocytosis (CME). It covers its mechanism of action, quantitative data, detailed experimental protocols, and critical considerations for its use in research and development.
Introduction: Targeting the Clathrin Machinery
Clathrin-mediated endocytosis is a fundamental cellular process responsible for the internalization of a vast array of molecules, from nutrients and signaling receptors to pathogens.[1] The core of this machinery is the protein clathrin, which assembles into a lattice-like coat on the plasma membrane to drive the formation of vesicles. This compound is a novel, selective inhibitor that directly targets the clathrin heavy chain, providing a tool for the acute pharmacological perturbation of CME.[2][3] It was identified through a chemical screen for compounds that could block the interaction between the N-terminal domain of the clathrin heavy chain and its binding partners, such as amphiphysin (B1176556).[4] This inhibitor allows for the temporal dissection of cellular trafficking pathways, interfering with processes like receptor-mediated endocytosis and synaptic vesicle recycling.
Mechanism of Action
This compound functions by competitively binding to the N-terminal "terminal domain" (TD) of the clathrin heavy chain. This domain is a crucial hub for protein-protein interactions, recruiting various accessory and adaptor proteins (e.g., AP-2, amphiphysin) that are essential for the assembly of the clathrin-coated pit and subsequent vesicle scission. By occupying a key binding site on the TD, this compound sterically hinders the recruitment of these necessary components. This disruption prevents the maturation of clathrin-coated pits and effectively halts the endocytic process at an early stage.
Quantitative Data: Potency and Efficacy
The inhibitory concentration of this compound has been characterized in various biochemical and cell-based assays. The potency can vary depending on the specific protein-protein interaction being measured and the experimental system.
| Inhibitor | Target Interaction / Assay | IC₅₀ Value | Reference |
| Pitstop® 1 | Inhibition of amphiphysin association with clathrin TD | ~18 µM | |
| Pitstop® 1 | Clathrin terminal domain binding | 6.9 µM | |
| This compound Analogue (45d) | Clathrin terminal domain-amphiphysin PPI | 7.3 µM | |
| Pitstop 2 | Inhibition of transferrin uptake | ~18 µM | |
| Pitstop 2 | Inhibition of MHCI uptake | ~6 µM |
Note: Pitstop 2 is a related compound often used in parallel studies. Data is included for comparison, but it is known to have significant off-target effects.
Experimental Protocols
This protocol details a standard method to quantify the inhibition of CME using fluorescently labeled transferrin, a canonical cargo for this pathway.
A. Materials and Reagents
-
Cells (e.g., HeLa, A549) cultured on a 12-well plate
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Serum-free medium (SFM)
-
This compound (e.g., 10 mM stock in DMSO)
-
Vehicle control (DMSO)
-
Alexa Fluor 647-conjugated Transferrin (Tfn-647)
-
Phosphate-Buffered Saline (PBS)
-
Acid Wash Buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Flow cytometer
B. Experimental Procedure
-
Cell Seeding: Seed cells in a 12-well plate to reach 70-80% confluency on the day of the experiment.
-
Serum Starvation: Wash cells once with PBS, then incubate in pre-warmed SFM for 30-60 minutes at 37°C. This step depletes endogenous transferrin from the receptors.
-
Inhibitor Treatment: Add this compound to the desired final concentration (e.g., 15-30 µM) to the appropriate wells. Add an equivalent volume of DMSO to control wells. Incubate for 15-30 minutes at 37°C.
-
Ligand Internalization: Add Tfn-647 to all wells at a final concentration of ~25 µg/mL. Incubate for 10-15 minutes at 37°C to allow for endocytosis.
-
Stop Internalization: Place the plate on ice and wash the cells twice with ice-cold PBS to stop the internalization process.
-
Surface Stripping: To remove non-internalized, surface-bound transferrin, wash the cells twice with ice-cold Acid Wash Buffer for 1 minute per wash.
-
Cell Detachment: Wash cells once with ice-cold PBS. Detach cells using a non-enzymatic cell dissociation buffer or trypsin. Quench trypsin with complete medium.
-
Fixation: Pellet the cells by centrifugation, resuspend in fixative, and incubate for 15 minutes at room temperature.
-
Data Acquisition: Wash the cells with PBS and resuspend in FACS buffer. Analyze the median fluorescence intensity of the cell population using a flow cytometer.
C. Data Analysis
-
Gate the cell population based on forward and side scatter.
-
Calculate the median fluorescence intensity for the control (DMSO) and this compound-treated samples.
-
Normalize the this compound-treated fluorescence to the control to determine the percentage of inhibition.
Critical Considerations and Off-Target Effects
While this compound is a valuable tool, researchers must be aware of its limitations to ensure data integrity.
-
Cell Permeability: this compound exhibits limited cell membrane penetration. This may necessitate higher concentrations or longer incubation times in some cell types, and its effects are most robust when directly introduced into the cell via microinjection.
-
Specificity: The related compound, Pitstop 2, has been shown to inhibit endocytosis non-specifically and may also block clathrin-independent pathways. Furthermore, CME-independent effects of Pitstop 2 on nuclear pore complex integrity have been reported. While this compound is considered more specific, it is crucial to run appropriate controls.
-
Control Experiments: Due to potential off-target effects, results obtained with this compound should be validated using orthogonal approaches, such as siRNA-mediated knockdown of the clathrin heavy chain or other key endocytic proteins.
Applications in Research and Drug Development
-
Dissecting Cellular Pathways: this compound is used to determine if the internalization of a specific receptor, the entry of a pathogen like HIV, or the recycling of synaptic vesicles is dependent on clathrin. Its acute action allows researchers to study the immediate consequences of blocking CME without the compensatory effects that can arise from genetic knockdowns.
-
Drug Development: As dysregulation of endocytosis is implicated in various diseases, including cancer and neurodegenerative disorders, inhibitors of CME are of significant interest. This compound and its analogues serve as chemical scaffolds for the development of more potent and specific therapeutics designed to modulate endocytic trafficking.
References
- 1. Pits Stopped | The Scientist [the-scientist.com]
- 2. Clathrin Terminal Domain-Ligand Interactions Regulate Sorting of Mannose 6-Phosphate Receptors Mediated by AP-1 and GGA Adaptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pitstop® 1, Novel clathrin inhibitor (CAS 1332879-51-2) | Abcam [abcam.com]
- 4. Search for inhibitors of endocytosis: Intended specificity and unintended consequences - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Pitstop® 1 Microinjection Protocol for Cultured Cells: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitstop® 1 is a small molecule inhibitor that selectively targets the terminal domain of the clathrin heavy chain.[1] By binding to this domain, Pitstop® 1 competitively inhibits the interaction between clathrin and accessory proteins containing clathrin-box motifs, which are essential for the assembly of clathrin-coated pits. This targeted action leads to the specific inhibition of clathrin-mediated endocytosis (CME), a fundamental process for nutrient uptake, receptor regulation, and synaptic vesicle recycling.[1] Due to its limited cell membrane permeability, Pitstop® 1 is ideally suited for delivery into cultured cells via microinjection, allowing for precise temporal and spatial control over CME inhibition.[2] These application notes provide a detailed protocol for the microinjection of Pitstop® 1 into cultured cells, along with data on its efficacy and potential off-target effects.
Principle of Action
Clathrin-mediated endocytosis is a complex process involving the coordinated assembly of a clathrin lattice on the plasma membrane, leading to the formation of invaginated pits that are subsequently pinched off to form vesicles. This process is initiated by the recruitment of adaptor proteins that link cargo to the clathrin coat. Pitstop® 1 disrupts this intricate machinery by binding to the N-terminal domain of the clathrin heavy chain, thereby preventing the recruitment of essential accessory proteins. This leads to a halt in the maturation of clathrin-coated pits and a potent inhibition of CME.[1]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy and specificity of Pitstop® 1.
| Parameter | Value | Reference |
| Target | Clathrin Heavy Chain Terminal Domain | [1] |
| IC50 (in vitro protein-protein interaction) | Not explicitly stated for Pitstop 1, but a derivative shows activity in the micromolar range. | |
| Reported Effective Intracellular Concentration | Not explicitly quantified, dependent on microinjection volume and concentration. | |
| Observed Cellular Effect | Inhibition of clathrin-mediated endocytosis |
| Compound | Target | IC50 (PPI Inhibition) | Cell Permeability | Reference |
| Pitstop® 1 | Clathrin Terminal Domain | ~21.5 µM (for a key analogue) | Low | |
| Pitstop® 2 | Clathrin Terminal Domain | ~14.6 µM | High |
Note: IC50 values can vary depending on the specific assay conditions. The provided values are for the inhibition of the protein-protein interaction between the clathrin terminal domain and amphiphysin.
Experimental Protocols
General Adherent Cell Culture Protocol
Aseptic technique is paramount for successful cell culture. All manipulations should be performed in a certified biological safety cabinet.
-
Media Preparation: Warm complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) to 37°C in a water bath.
-
Cell Seeding:
-
Aspirate the old medium from a confluent flask of adherent cells.
-
Wash the cell monolayer once with sterile phosphate-buffered saline (PBS).
-
Add an appropriate volume of a dissociation reagent (e.g., 0.25% Trypsin-EDTA) to cover the cell monolayer and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium and gently pipette to create a single-cell suspension.
-
Determine cell concentration and viability using a hemocytometer or automated cell counter.
-
Seed cells onto sterile glass coverslips or chamber slides suitable for microinjection at a density that will result in 50-70% confluency on the day of the experiment.
-
-
Incubation: Incubate the cells in a humidified incubator at 37°C with 5% CO2. Allow the cells to adhere and grow for at least 24 hours before microinjection.
Pitstop® 1 Microinjection Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental setups.
Materials:
-
Cultured adherent cells on glass coverslips or chamber slides
-
Pitstop® 1
-
Microinjection buffer (e.g., sterile PBS or 10 mM HEPES, pH 7.4)
-
Microinjection system (including microscope, micromanipulator, and injection apparatus)
-
Femtotips or other suitable microinjection needles
-
Fluorescent dye (e.g., FITC-dextran) as an injection marker (optional)
Procedure:
-
Preparation of Pitstop® 1 Solution:
-
Dissolve Pitstop® 1 in the microinjection buffer to the desired final concentration. A typical starting concentration is in the low millimolar range to achieve an effective intracellular concentration in the micromolar range after injection.
-
If using a fluorescent marker, add it to the injection solution.
-
Centrifuge the solution at high speed (e.g., >12,000 x g) for 10-20 minutes at 4°C to pellet any precipitates.
-
-
Loading the Microinjection Needle:
-
Carefully load the supernatant of the Pitstop® 1 solution into the microinjection needle using a microloader pipette tip, avoiding any pelleted material.
-
-
Cell Preparation for Microinjection:
-
Mount the coverslip with adherent cells onto the microscope stage.
-
Replace the culture medium with fresh, pre-warmed medium, preferably without phenol (B47542) red to improve visualization.
-
-
Microinjection:
-
Under microscopic observation, bring the microinjection needle into the same focal plane as the cells.
-
Gently pierce the cell membrane of the target cell with the needle tip.
-
Apply a brief, controlled pressure pulse to inject a small volume of the Pitstop® 1 solution into the cytoplasm. The injection volume is typically a small fraction of the total cell volume.
-
If a fluorescent marker is used, successful injection can be confirmed by observing fluorescence within the cell.
-
Carefully withdraw the needle and move to the next target cell.
-
-
Post-Injection Incubation and Analysis:
-
After microinjection, return the cells to the incubator for the desired period to allow for the inhibitor to take effect.
-
Proceed with downstream analysis, such as immunofluorescence staining for endocytic markers, live-cell imaging of fluorescently labeled cargo uptake, or other functional assays to assess the inhibition of clathrin-mediated endocytosis.
-
Visualizations
Caption: Workflow for Pitstop® 1 microinjection into cultured cells.
Caption: Pitstop® 1 inhibits clathrin-mediated endocytosis.
Off-Target Effects and Considerations
While Pitstop® 1 is designed for specificity towards the clathrin terminal domain, it is crucial to consider potential off-target effects. Its counterpart, Pitstop® 2, has been reported to inhibit clathrin-independent endocytosis at higher concentrations. Although Pitstop® 1 is generally considered more specific due to its lower cell permeability, researchers should include appropriate controls in their experiments.
Recommended Controls:
-
Vehicle Control: Microinject cells with the vehicle (microinjection buffer) alone.
-
Inactive Analog Control: If available, use an inactive analog of Pitstop® 1 that does not bind to the clathrin terminal domain.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing the clathrin terminal domain to compete with Pitstop® 1 binding.
-
Alternative Inhibition Methods: Compare the effects of Pitstop® 1 with other methods of inhibiting CME, such as siRNA-mediated knockdown of clathrin heavy chain.
Conclusion
Microinjection of Pitstop® 1 provides a powerful tool for the acute and specific inhibition of clathrin-mediated endocytosis in cultured cells. By following the detailed protocols and considering the potential for off-target effects through rigorous experimental design, researchers can effectively utilize this inhibitor to dissect the intricate roles of CME in various cellular processes. This approach is particularly valuable for studying dynamic cellular events where precise temporal control of endocytosis is required.
References
Application Notes and Protocols for Measuring Pitstop 1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitstop 1 is a small molecule inhibitor that selectively targets the terminal domain (TD) of the clathrin heavy chain. By competitively inhibiting the interaction between the clathrin TD and accessory proteins containing clathrin-binding motifs, such as amphiphysin, this compound effectively disrupts clathrin-mediated endocytosis (CME).[1] This crucial cellular process is involved in various physiological events, including nutrient uptake, signal transduction, and synaptic vesicle recycling.[2] Dysregulation of CME has been implicated in numerous diseases, making inhibitors like this compound valuable tools for research and potential therapeutic development.
These application notes provide detailed protocols for biochemical assays designed to measure the inhibitory activity of this compound on the clathrin TD protein-protein interactions.
Signaling Pathway and Mechanism of Action
Clathrin-mediated endocytosis is a complex process involving the coordinated assembly of a clathrin coat on the plasma membrane, leading to the formation of a vesicle that internalizes extracellular cargo. The clathrin TD is a key hub for the recruitment of various accessory proteins that are essential for the initiation and progression of CME. This compound exerts its inhibitory effect by binding to a site on the clathrin TD, thereby preventing the binding of these essential accessory proteins.
References
Application Notes and Protocols: Utilizing Pitstop 1 for the Study of Pathogen Entry into Host Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The entry of pathogenic microorganisms into host cells is a critical initial step for the successful establishment of infection. Many pathogens, including a wide array of viruses, bacteria, and some parasites, have evolved to hijack the host cell's own endocytic machinery to gain entry. One of the most well-characterized of these pathways is clathrin-mediated endocytosis (CME). Pitstop 1 is a small molecule inhibitor that selectively targets the terminal domain of clathrin, thereby preventing the assembly of clathrin-coated pits at the plasma membrane and inhibiting CME. This property makes this compound a valuable tool for researchers studying the mechanisms of pathogen entry and for those involved in the development of novel anti-infective therapies that target this crucial stage of the infection cycle.
These application notes provide a comprehensive overview of the use of this compound in studying pathogen entry, including its mechanism of action, quantitative data on its efficacy against various pathogens, and detailed protocols for key experiments.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of the clathrin terminal domain (TD). This domain is essential for the interaction of clathrin with adaptor proteins, such as amphiphysin, which are necessary for the formation and invagination of clathrin-coated pits. By binding to the TD, this compound prevents the recruitment of these accessory proteins, effectively halting the process of CME. This selective inhibition allows researchers to dissect the role of clathrin in the internalization of pathogens.
Data Presentation: Quantitative Inhibition of Pathogen Entry by this compound
The efficacy of this compound in inhibiting the entry of various pathogens can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the available quantitative data for this compound and its analogue Pitstop 2 against different pathogens. It is important to note that IC50 values can vary depending on the specific pathogen, host cell line, and experimental conditions.
| Pathogen | Pathogen Type | Host Cell Line | Inhibitor | IC50 Value | Reference |
| Clathrin-Amphiphysin Interaction | - | In vitro | This compound | ~18 µM | |
| Human Immunodeficiency Virus (HIV) | Virus | - | This compound | Mentioned as an inhibitor, specific IC50 not provided in the search results. | |
| SARS-CoV-2 | Virus | - | This compound | Mentioned as an inhibitor in a publication, specific IC50 not provided in the search results. |
Note: The available search results provide limited specific IC50 values for this compound against a wide range of pathogens. The provided data for HIV and SARS-CoV-2 indicates its use as an inhibitor, but for precise quantitative comparisons, researchers should consult the primary literature or perform their own dose-response experiments.
Experimental Protocols
Here, we provide detailed methodologies for key experiments to study the effect of this compound on pathogen entry.
Protocol 1: Viral Entry Inhibition Assay using a Pseudovirus System
This protocol describes a common method to assess the role of clathrin-mediated endocytosis in the entry of a virus using a safe and quantifiable pseudovirus system.
Materials:
-
Host cells susceptible to the virus of interest (e.g., HEK293T cells expressing the viral receptor)
-
Pseudoviruses expressing the viral envelope protein and a reporter gene (e.g., luciferase or GFP)
-
Complete cell culture medium
-
This compound (and a negative control compound)
-
Phosphate-Buffered Saline (PBS)
-
Assay plates (96-well, white, solid bottom for luminescence; clear bottom for fluorescence)
-
Reagents for reporter gene detection (e.g., luciferase substrate or fluorescence microscope/plate reader)
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same concentration of solvent) and a negative control compound if available.
-
Pre-treatment of Cells: Remove the culture medium from the cells and add the prepared this compound dilutions and controls. Incubate for 1 hour at 37°C to allow for inhibitor uptake.
-
Infection: Following pre-treatment, add the pseudovirus inoculum to each well. The multiplicity of infection (MOI) should be optimized beforehand to give a robust signal.
-
Incubation: Incubate the plates for 24-48 hours at 37°C to allow for viral entry, gene expression, and reporter protein production.
-
Quantification:
-
For luciferase reporter: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.
-
For GFP reporter: Visualize and quantify the GFP-positive cells using a fluorescence microscope or a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable software.
Protocol 2: Bacterial Invasion Assay (Gentamicin Protection Assay)
This protocol is used to determine the number of bacteria that have successfully invaded host cells, and how this is affected by this compound.
Materials:
-
Host epithelial cells (e.g., HeLa, Caco-2)
-
Bacterial strain of interest (e.g., Listeria monocytogenes, Salmonella enterica)
-
Complete cell culture medium without antibiotics
-
This compound
-
Gentamicin (B1671437) solution (high concentration, e.g., 100 µg/mL)
-
PBS
-
Triton X-100 or other suitable lysis buffer
-
Bacterial growth medium (e.g., LB agar (B569324) plates)
Procedure:
-
Cell Seeding: Seed host cells in 24-well plates and grow to confluency.
-
Bacterial Culture: Grow the bacteria to the mid-logarithmic phase in a suitable broth.
-
Pre-treatment of Cells: Replace the culture medium with a fresh medium containing various concentrations of this compound or a vehicle control. Incubate for 1 hour at 37°C.
-
Infection: Wash the bacteria and resuspend them in a cell culture medium. Add the bacterial suspension to the cells at a predetermined MOI. Centrifuge the plates at low speed to synchronize the infection and incubate for 1-2 hours at 37°C.
-
Gentamicin Treatment: Aspirate the medium and wash the cells three times with PBS to remove extracellular bacteria. Add a fresh medium containing a high concentration of gentamicin to kill any remaining extracellular bacteria. Incubate for 1-2 hours at 37°C.
-
Cell Lysis: Wash the cells again with PBS to remove the gentamicin. Lyse the cells with a solution of Triton X-100 in PBS to release the intracellular bacteria.
-
Quantification: Perform serial dilutions of the cell lysate and plate them on appropriate agar plates. Incubate the plates overnight at 37°C and count the number of colony-forming units (CFUs).
-
Data Analysis: Calculate the percentage of invasion by comparing the number of intracellular bacteria in this compound-treated cells to the vehicle control.
Protocol 3: Parasite Invasion Assay
This protocol provides a general framework for studying the invasion of host cells by intracellular parasites, such as Toxoplasma gondii or Plasmodium falciparum (erythrocyte invasion).
Materials:
-
Host cells (e.g., human foreskin fibroblasts for T. gondii, human erythrocytes for P. falciparum)
-
Parasites (e.g., freshly egressed T. gondii tachyzoites, synchronized P. falciparum merozoites)
-
Appropriate culture medium for the host cells and parasites
-
This compound
-
Staining reagents for visualization (e.g., Giemsa stain, fluorescently labeled antibodies)
-
Microscope
Procedure:
-
Host Cell Preparation: Prepare a monolayer of host cells in a suitable format (e.g., coverslips in a 24-well plate).
-
Inhibitor Treatment: Pre-incubate the host cells with different concentrations of this compound or a vehicle control for 1 hour at 37°C.
-
Parasite Preparation and Infection: Prepare a suspension of invasive-stage parasites and add them to the host cells. Allow the invasion to proceed for a short period (e.g., 15-30 minutes).
-
Fixation and Staining: Wash the cells to remove non-invaded parasites. Fix the cells and perform a differential staining procedure to distinguish between extracellular and intracellular parasites. For example, extracellular parasites can be labeled with a primary antibody before cell permeabilization, followed by a different colored secondary antibody for both extra- and intracellular parasites after permeabilization.
-
Quantification: Using a microscope, count the number of intracellular parasites per 100 host cells for each condition.
-
Data Analysis: Calculate the percentage of invasion inhibition relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of this compound in studying pathogen entry.
Signaling Pathway of Clathrin-Mediated Pathogen Entry
Caption: Signaling pathway of clathrin-mediated pathogen entry and the inhibitory action of this compound.
Experimental Workflow for Pathogen Entry Inhibition Assay
Caption: General experimental workflow for assessing pathogen entry inhibition using this compound.
Logical Relationship: Clathrin-Dependent vs. Clathrin-Independent Entry
Caption: Logical diagram illustrating the deduction of clathrin-dependency of pathogen entry using this compound.
Considerations and Best Practices
-
Cytotoxicity: It is crucial to determine the cytotoxic concentration of this compound on the host cells being used. Assays should be performed at non-toxic concentrations to ensure that any observed inhibition of pathogen entry is not due to a general effect on cell viability.
-
Off-Target Effects: While this compound is considered a selective inhibitor of clathrin, the possibility of off-target effects should be considered. The use of a negative control compound with a similar chemical structure but no inhibitory activity against clathrin is recommended to control for non-specific effects.
-
Solubility and Stability: this compound has limited aqueous solubility and should be dissolved in a suitable organic solvent like DMSO. Prepare fresh dilutions for each experiment and be mindful of its stability in culture medium over the course of the assay.
-
Optimization: The optimal concentration of this compound and the duration of pre-incubation and infection may vary between different cell types and pathogens. It is recommended to perform pilot experiments to optimize these parameters for each new experimental system.
By following these guidelines and protocols, researchers can effectively utilize this compound as a powerful tool to investigate the role of clathrin-mediated endocytosis in pathogen entry and to explore new avenues for therapeutic intervention.
Application Notes and Protocols: Combining Pitstop 1 with Other Inhibitors for Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clathrin-mediated endocytosis (CME) is a fundamental cellular process responsible for the internalization of a wide array of cargo from the cell surface, including nutrients, growth factors, and signaling receptors. The intricate machinery of CME plays a pivotal role in maintaining cellular homeostasis and regulating signal transduction. Pitstop 1 is a well-characterized inhibitor of CME that specifically targets the terminal domain of the clathrin heavy chain, thereby preventing the assembly of clathrin-coated pits.[1][2] While this compound itself is a powerful tool for studying the immediate consequences of CME inhibition, its combination with other pharmacological inhibitors offers a more nuanced approach to dissecting complex signaling pathways and identifying potential therapeutic synergies.
This document provides detailed application notes and protocols for combining this compound and its cell-permeable analog, Pitstop 2, with other inhibitors to investigate various signaling pathways. It is important to note that while this compound has limited cell permeability, Pitstop 2 is widely used for cellular assays. However, researchers should be aware that Pitstop 2 has been reported to have off-target effects and can inhibit clathrin-independent endocytosis at higher concentrations.[3][4] Therefore, careful dose-response studies and the use of appropriate controls are crucial for interpreting experimental results.
Combining Pitstop 2 with Receptor Tyrosine Kinase (RTK) Inhibitors
Rationale: Receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), are key regulators of cell proliferation, survival, and migration. Upon ligand binding, RTKs are internalized, and their signaling can be modulated by the endocytic pathway. Inhibiting CME with Pitstop 2 can alter the trafficking and signaling output of RTKs, potentially sensitizing cancer cells to RTK inhibitors.
Example Application: Overcoming resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).
Some NSCLC cells with wild-type EGFR are resistant to TKIs like gefitinib (B1684475). Inhibition of CME with Pitstop 2 in combination with gefitinib has been shown to decrease cell survival, induce apoptosis, and downregulate the phosphorylation of STAT3, a downstream effector of EGFR signaling. This suggests that CME plays a role in sustaining EGFR signaling and promoting TKI resistance in these cells.
Quantitative Data Summary
| Cell Line | Treatment | Viability (% of Control) | Apoptosis (Fold Change) | p-STAT3 Levels (% of Control) | Reference |
| H358 (NSCLC) | Gefitinib (1 µM) | ~80% | 1.2 | ~70% | |
| H358 (NSCLC) | Pitstop 2 (20 µM) | ~85% | 1.1 | ~90% | |
| H358 (NSCLC) | Gefitinib (1 µM) + Pitstop 2 (20 µM) | ~50% | 2.5 | ~40% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of inhibitor combinations on cell viability.
Materials:
-
Cells of interest (e.g., H358 NSCLC cells)
-
96-well plates
-
Complete growth medium
-
Pitstop 2 (stock solution in DMSO)
-
EGFR inhibitor (e.g., Gefitinib, stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Pitstop 2, the EGFR inhibitor, or the combination of both. Include a vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for Pathway Analysis
This protocol is used to analyze changes in protein expression and phosphorylation states within a signaling pathway.
Materials:
-
Cells treated with inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-STAT3, anti-STAT3, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration of each lysate.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control like actin.
Transferrin Uptake Assay to Monitor CME Inhibition
This assay confirms the inhibitory effect of Pitstop on clathrin-mediated endocytosis.
Materials:
-
Cells grown on coverslips
-
Serum-free medium
-
This compound or Pitstop 2
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate.
-
Pre-treat the cells with Pitstop (e.g., 30 µM Pitstop 2 for 15-30 minutes) in serum-free medium.
-
Add fluorescently labeled transferrin (e.g., 25 µg/mL) to the wells and incubate at 37°C for 5-15 minutes to allow for internalization.
-
Wash the cells with ice-cold PBS to stop endocytosis.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on slides with mounting medium containing DAPI.
-
Visualize and quantify the internalized transferrin using a fluorescence microscope.
Visualizations
Conclusion
The combination of this compound or 2 with other targeted inhibitors is a powerful strategy for elucidating the role of clathrin-mediated endocytosis in complex signaling networks. This approach can reveal novel mechanisms of drug resistance and identify synergistic therapeutic combinations. As with any pharmacological study, careful experimental design, including appropriate controls and dose-response analyses, is essential for generating robust and interpretable data. The protocols and data presented here provide a foundation for researchers to explore the intricate interplay between endocytosis and cellular signaling in their specific areas of interest.
References
Application Notes and Protocols: In Vitro Reconstitution Assays with Pitstop 1 and Clathrin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Pitstop 1, a selective inhibitor of the clathrin N-terminal domain (NTD), in in vitro reconstitution assays. The following methodologies are designed to facilitate the study of clathrin-mediated endocytosis (CME) and the evaluation of potential CME inhibitors.
Introduction
Clathrin-mediated endocytosis is a vital cellular process responsible for the internalization of a wide array of cargo from the cell surface. The formation of clathrin-coated pits (CCPs) and their subsequent maturation into clathrin-coated vesicles (CCVs) are orchestrated by a complex interplay of proteins. Clathrin, a triskelion-shaped protein, forms the outer scaffold of the coat. The clathrin heavy chain's N-terminal domain (NTD) serves as a crucial hub for interactions with various accessory and adaptor proteins containing clathrin-box motifs, such as amphiphysin (B1176556) and AP2.
This compound is a small molecule inhibitor that competitively targets the clathrin NTD, thereby preventing its interaction with clathrin-box-containing proteins and inhibiting CME.[1][2][3] These in vitro assays are designed to quantitatively assess the inhibitory effect of this compound on key steps of clathrin function, providing a powerful tool for dissecting the molecular mechanisms of CME and for screening novel therapeutic agents.
Quantitative Data Summary
The following tables summarize the reported in vitro inhibitory activities of this compound and its analogs against the clathrin N-terminal domain.
Table 1: In Vitro Inhibition of Clathrin N-Terminal Domain (NTD) Interaction
| Compound | Assay Type | Interaction Partner | IC50 (µM) | Reference |
| This compound | ELISA | Amphiphysin | ~18 | [1] |
| This compound Analog (45d) | ELISA | Amphiphysin | 7.3 | [4] |
| This compound Analog (naphthyl 39) | ELISA | Amphiphysin | 7.6 | |
| This compound Analog (4-nitrophenyl 40) | ELISA | Amphiphysin | 42.5 |
Experimental Protocols
Clathrin-NTD Protein-Protein Interaction (PPI) Assay (ELISA-based)
This assay quantitatively measures the ability of this compound to inhibit the interaction between the clathrin NTD and a clathrin-box containing protein, such as amphiphysin.
Materials:
-
Recombinant purified GST-tagged clathrin NTD
-
Recombinant purified His-tagged amphiphysin
-
This compound (and other test compounds)
-
Glutathione-coated 96-well plates
-
Anti-His antibody conjugated to HRP
-
TMB substrate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Assay Buffer (e.g., PBS)
Procedure:
-
Coat Plate: Add 100 µL of GST-clathrin NTD (e.g., 10 µg/mL in PBS) to each well of a glutathione-coated 96-well plate. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash: Wash the wells three times with 200 µL of Wash Buffer.
-
Block: Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature to prevent non-specific binding.
-
Wash: Wash the wells three times with 200 µL of Wash Buffer.
-
Inhibitor Incubation: Prepare serial dilutions of this compound in Assay Buffer. Add 50 µL of the this compound dilutions to the wells. Add 50 µL of Assay Buffer with DMSO (vehicle control) to control wells.
-
Protein Interaction: Immediately add 50 µL of His-amphiphysin (e.g., 5 µg/mL in Assay Buffer) to each well. The final volume in each well should be 100 µL. Incubate for 2 hours at room temperature with gentle shaking.
-
Wash: Wash the wells five times with 200 µL of Wash Buffer to remove unbound proteins.
-
Antibody Incubation: Add 100 µL of anti-His-HRP antibody (diluted in Blocking Buffer according to manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.
-
Wash: Wash the wells five times with 200 µL of Wash Buffer.
-
Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark until a blue color develops (typically 5-15 minutes).
-
Stop Reaction: Add 100 µL of stop solution (e.g., 1 M H₂SO₄) to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Clathrin Assembly Assay
This protocol assesses the effect of this compound on the ability of clathrin to self-assemble into cages, a fundamental property for coat formation.
Materials:
-
Purified clathrin triskelia
-
Assembly Buffer (e.g., 100 mM MES, pH 6.5, 1 mM EGTA, 0.5 mM MgCl₂)
-
This compound
-
Spectrophotometer or light scattering instrument
Procedure:
-
Prepare Clathrin: Dialyze purified clathrin against a low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0) to disassemble any pre-formed cages. Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet any aggregates. Use the supernatant for the assay.
-
Prepare Reactions: In a cuvette, mix the clathrin solution with varying concentrations of this compound (or vehicle control) in Assembly Buffer. The final clathrin concentration should be in the range of 0.2-0.5 mg/mL.
-
Initiate Assembly: Initiate clathrin assembly by adjusting the pH of the solution to 6.5-6.8 (if necessary) and warming the sample to room temperature or 37°C.
-
Monitor Assembly: Monitor the increase in light scattering over time at 320 nm using a spectrophotometer. An increase in turbidity indicates clathrin cage formation.
-
Data Analysis: Plot the change in absorbance (or light scattering intensity) over time for each this compound concentration. Compare the rate and extent of assembly in the presence of the inhibitor to the control.
Liposome-Based Clathrin Budding Reconstitution Assay
This advanced assay reconstitutes the initial stages of clathrin-coated pit formation on a lipid membrane and can be used to evaluate the impact of this compound on this process.
Materials:
-
Liposomes of a defined lipid composition (e.g., containing phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine, and phosphatidylinositol-4,5-bisphosphate (PI(4,5)P₂))
-
Purified clathrin triskelia
-
Purified adaptor proteins (e.g., AP2 complex)
-
This compound
-
Buffer C (e.g., 25 mM HEPES-KOH, pH 7.2, 125 mM potassium acetate, 5 mM magnesium acetate, 1 mM DTT)
-
Sucrose (B13894) solutions for density gradient centrifugation
-
Electron microscope and reagents for negative staining
Procedure:
-
Prepare Liposomes: Prepare liposomes by extrusion to a uniform size (e.g., 100-200 nm).
-
Assemble Reaction Mixtures: In a microcentrifuge tube, combine liposomes, AP2, and varying concentrations of this compound (or vehicle control) in Buffer C. Incubate for 10 minutes at 37°C to allow adaptors to bind to the liposomes.
-
Initiate Clathrin Recruitment: Add purified clathrin to the reaction mixture. Incubate for an additional 20-30 minutes at 37°C to allow for clathrin coat assembly on the liposomes.
-
Analyze Coat Formation:
-
Sucrose Gradient Centrifugation: Layer the reaction mixture on top of a sucrose density gradient (e.g., 10-50% sucrose) and centrifuge at high speed. Fractionate the gradient and analyze the fractions by SDS-PAGE and Western blotting for the co-sedimentation of clathrin and AP2 with liposome (B1194612) markers. A shift of clathrin and AP2 to denser fractions in the presence of liposomes indicates coat formation. The effect of this compound can be quantified by the reduction in this shift.
-
Electron Microscopy: For direct visualization, adsorb the reaction mixture onto a carbon-coated grid, negatively stain (e.g., with uranyl acetate), and visualize using a transmission electron microscope. Look for the formation of clathrin-coated buds and vesicles on the liposome surface. Compare the density and morphology of these structures in the presence and absence of this compound.
-
Visualizations
Caption: Mechanism of this compound inhibition of clathrin-mediated endocytosis.
Caption: Workflow for the clathrin-NTD protein-protein interaction (PPI) ELISA.
References
- 1. Pitstop® 1, Novel clathrin inhibitor (CAS 1332879-51-2) | Abcam [abcam.com]
- 2. Clathrin Terminal Domain-Ligand Interactions Regulate Sorting of Mannose 6-Phosphate Receptors Mediated by AP-1 and GGA Adaptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pits Stopped | The Scientist [the-scientist.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Pitstop® 1 Delivery in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitstop® 1 is a well-characterized inhibitor of clathrin-mediated endocytosis (CME). It functions by targeting the terminal domain of the clathrin heavy chain, thereby preventing the interaction with amphiphysin (B1176556) and other accessory proteins essential for the formation of clathrin-coated pits. In neuroscience research, Pitstop® 1 and its analogues are valuable tools for investigating the role of CME in various neuronal processes, including synaptic vesicle recycling, neurotransmitter receptor trafficking, and the cellular entry of pathogens and toxins.
These application notes provide detailed protocols for the delivery and use of Pitstop® compounds in primary neuron cultures, with a focus on experimental design, data interpretation, and troubleshooting.
Data Presentation: Efficacy and Cytotoxicity of Pitstop® 2
Due to the limited cell permeability of Pitstop® 1, the cell-permeable analogue, Pitstop® 2 , is recommended for most applications in primary neuron cultures. The following tables summarize key quantitative data regarding the use of Pitstop® 2.
| Parameter | Value | Cell Type/System | Reference |
| IC₅₀ (Amphiphysin-Clathrin TD Interaction) | ~12 µM | In vitro assay | |
| Recommended Working Concentration | 15 µM | Primary Neurons (presynaptic endocytosis) | [1][2] |
| General Working Concentration | 25 µM | Most cell types | [1][2] |
| Recommended Incubation Time | 5 - 10 minutes | General cell types | |
| Maximum Recommended Incubation Time | < 30 minutes | General cell types |
| Concentration | Incubation Time | Effect | Cell Type | Reference |
| 30 µM | 24 hours | Effective arrest of CME | Primary Neural Progenitor Cells | |
| 20 µM | 15 minutes (pre-incubation) | Inhibition of transferrin and MHCI uptake | HeLa, BEAS-2B, COS-7 cells | |
| ≥ 30 µM | > 30 minutes | Potential for non-specific effects and cytotoxicity | General cell lines and primary cells | |
| 1-30 µM | 24 hours | Dose-dependent reduction in viable HeLa cells | HeLa cells | |
| 1-30 µM | 48 hours | No significant effect on viability | Non-tumorigenic NIH3T3 fibroblasts |
Note: Primary neurons are generally more sensitive to chemical treatments than immortalized cell lines. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration of Pitstop® 2 for your specific primary neuron culture and experimental endpoint.
Experimental Protocols
Protocol 1: General Delivery of Pitstop® 2 to Primary Neuron Cultures
This protocol provides a general guideline for applying Pitstop® 2 to primary neuron cultures to inhibit clathrin-mediated endocytosis.
Materials:
-
Primary neuron cultures (e.g., cortical or hippocampal neurons) plated on appropriate culture vessels (e.g., coverslips, multi-well plates).
-
Pitstop® 2 (cell-permeable)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Serum-free culture medium (e.g., Neurobasal medium supplemented with B-27)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Prepare Stock Solution: Dissolve Pitstop® 2 in sterile DMSO to create a high-concentration stock solution (e.g., 10-30 mM). Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Culture Preparation: Ensure primary neuron cultures are healthy and have reached the desired developmental stage (days in vitro, DIV).
-
Medium Change: Gently aspirate the conditioned culture medium and replace it with pre-warmed, serum-free culture medium. Serum proteins can sequester small molecules and reduce their effective concentration.
-
Prepare Working Solution: Immediately before use, dilute the Pitstop® 2 stock solution in serum-free culture medium to the desired final working concentration (recommended starting range: 10-30 µM). Ensure the final DMSO concentration is low (typically ≤ 0.1%) to minimize solvent toxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Add the Pitstop® 2 working solution (or vehicle control) to the neuron cultures.
-
Incubation: Incubate the cultures at 37°C in a humidified CO₂ incubator for the desired period. For acute inhibition of endocytosis, a short incubation time of 5-15 minutes is recommended. Longer incubation times should be approached with caution due to the potential for off-target effects and cytotoxicity.
-
Downstream Processing: After incubation, proceed with your experimental assay (e.g., immunocytochemistry, protein extraction, live-cell imaging). For end-point assays, you may wash the cells with PBS before fixation or lysis.
Protocol 2: Assessing Inhibition of Clathrin-Mediated Endocytosis using Fluorescently Labeled Transferrin Uptake
This protocol details a common method to functionally validate the inhibition of CME by Pitstop® 2 in primary neurons.
Materials:
-
Primary neuron cultures on coverslips
-
Pitstop® 2
-
Fluorescently labeled Transferrin (e.g., Transferrin-Alexa Fluor™ 488)
-
Serum-free culture medium
-
Acid wash buffer (e.g., 0.2 M glycine (B1666218), 0.15 M NaCl, pH 2.5)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Mounting medium with DAPI
Procedure:
-
Serum Starvation: To increase the surface expression of transferrin receptors, incubate the neuron cultures in serum-free medium for 30-60 minutes at 37°C.
-
Pitstop® 2 Pre-treatment: Treat the neurons with the desired concentration of Pitstop® 2 (or vehicle control) in serum-free medium for 10-15 minutes at 37°C.
-
Transferrin Incubation: Without washing, add fluorescently labeled transferrin (typically 25-50 µg/mL) to the cultures and incubate for 15-30 minutes at 37°C to allow for internalization.
-
Stop Uptake and Remove Surface-Bound Ligand: Place the culture plate on ice to stop endocytosis. Wash the cells twice with ice-cold PBS. To remove any transferrin that is bound to the cell surface but not internalized, incubate the cells with ice-cold acid wash buffer for 5 minutes.
-
Wash and Fix: Wash the cells three times with ice-cold PBS. Fix the neurons with 4% PFA for 15 minutes at room temperature.
-
Mounting and Imaging: Wash the cells with PBS, mount the coverslips onto glass slides using mounting medium containing DAPI, and image using a fluorescence microscope.
-
Quantification: Quantify the mean fluorescence intensity of internalized transferrin per neuron. A significant reduction in fluorescence intensity in Pitstop® 2-treated neurons compared to the vehicle control indicates successful inhibition of CME.
Protocol 3: Investigating the Role of CME in AMPA Receptor Trafficking
This protocol outlines an approach to study the involvement of clathrin-mediated endocytosis in the internalization of AMPA-type glutamate (B1630785) receptors.
Materials:
-
Mature primary neuron cultures (e.g., DIV 14-21)
-
Pitstop® 2
-
NMDA (N-methyl-D-aspartate)
-
Glycine
-
TTX (Tetrodotoxin)
-
Antibody against an extracellular epitope of an AMPA receptor subunit (e.g., GluA1 or GluA2)
-
Secondary antibody conjugated to a fluorophore
-
Fixation and permeabilization buffers
-
Mounting medium with DAPI
Procedure:
-
Live-Cell Antibody Labeling: Incubate live primary neurons with an antibody targeting an extracellular domain of an AMPA receptor subunit for 15-30 minutes at 37°C to label the surface receptor population.
-
Wash: Gently wash the cultures with pre-warmed artificial cerebrospinal fluid (aCSF) or culture medium to remove unbound primary antibody.
-
Induce AMPA Receptor Internalization: To induce clathrin-mediated endocytosis of AMPA receptors, stimulate the neurons with NMDA (e.g., 20-50 µM) and glycine (e.g., 1-10 µM) in the presence of bicuculline (to block GABAA receptors) and TTX (to block action potentials) for 2-5 minutes. Include a control group without NMDA/glycine stimulation.
-
Pitstop® 2 Treatment: In a parallel set of experiments, pre-incubate the neurons with Pitstop® 2 (e.g., 15-30 µM) for 10-15 minutes before and during the NMDA/glycine stimulation.
-
Stop Internalization and Fix: Stop the internalization process by placing the cultures on ice and washing with ice-cold PBS. Fix the neurons with 4% PFA.
-
Secondary Antibody Staining: Permeabilize the cells and stain with a fluorescently labeled secondary antibody to visualize the total (surface + internalized) population of labeled AMPA receptors.
-
Imaging and Analysis: Acquire images using a confocal microscope. The internalized receptors will appear as puncta within the dendrites and soma. Quantify the number and intensity of these internalized puncta per unit length of dendrite. A reduction in the number of internalized puncta in the Pitstop® 2-treated group following NMDA stimulation would indicate that the internalization is clathrin-dependent.
Visualization of Signaling Pathways and Workflows
Caption: Clathrin-Mediated Endocytosis Pathway and the site of Pitstop® inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Pitstop 1 Microinjection Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pitstop 1 in microinjection experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is microinjection necessary for its use?
This compound is a novel and selective inhibitor of clathrin-mediated endocytosis (CME). It functions by competitively inhibiting the clathrin terminal domain. A key characteristic of this compound is its limited cell membrane permeability, which necessitates direct intracellular delivery methods like microinjection to be effective in living cells.
Q2: What is the mechanism of action of this compound?
This compound targets the terminal domain of the clathrin heavy chain. This domain is crucial for the interaction of clathrin with various accessory proteins that contain clathrin-box motifs. By binding to this domain, this compound prevents the assembly of clathrin-coated pits, thereby inhibiting the internalization of cargo that relies on this pathway.
Q3: Is there a negative control available for this compound experiments?
Yes, a negative control for this compound is commercially available. This compound is structurally related to this compound but does not significantly inhibit clathrin-mediated endocytosis at effective concentrations of this compound. It is crucial to include this negative control in your experiments to distinguish specific inhibitory effects from potential off-target or vehicle-related effects.
Troubleshooting Guide
General Microinjection Issues
Q4: My cells are dying after microinjection, even with the vehicle control. What could be the problem?
Cell death following microinjection can be attributed to several factors unrelated to the injected substance. Here are some common causes and solutions:
-
Mechanical Damage: The physical process of injection can damage the cell membrane.
-
Solution: Optimize your microinjection parameters. Use a smaller needle tip diameter and the lowest possible injection pressure that still allows for successful delivery. Minimize the time the needle spends inside the cell; ideally less than 0.5 seconds.[1]
-
-
Injection Volume: Injecting too large a volume can cause irreversible damage to the cell.
-
Solution: Calibrate your injection volume. For most adherent cells, the injected volume should be a small fraction of the total cell volume.
-
-
Contamination: Contaminants in the injection solution or on the needle can be toxic.
Q5: The tip of my microinjection needle keeps clogging. How can I prevent this?
Needle clogging is a common issue in microinjection experiments. Here are some preventative measures:
-
Sample Preparation: Particulates in the injection solution are a primary cause of clogging.
-
Solution: Centrifuge your this compound solution at high speed (e.g., >16,000 x g) for 15-20 minutes at 4°C immediately before loading the needle to pellet any aggregates.[3]
-
-
Needle Handling: Debris from the cell culture medium can adhere to the needle tip.
-
Solution: Maintain a positive "compensation" or "holding" pressure on the needle as it enters the medium. This creates a small outflow that prevents medium from entering and clogging the tip.[3]
-
This compound-Specific Issues
Q6: I am not observing any inhibition of endocytosis after microinjecting this compound. What could be the reason?
Several factors could lead to a lack of inhibitory effect:
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Insufficient Intracellular Concentration: The final concentration of this compound in the cell may be too low to effectively inhibit clathrin.
-
Solution: While the optimal intracellular concentration needs to be determined empirically for your specific cell type and experimental conditions, a starting point can be derived from its in vitro IC50 value. The IC50 for the inhibition of amphiphysin (B1176556) association with the clathrin terminal domain is approximately 18 µM. You may need to inject a more concentrated solution to achieve this intracellularly.
-
-
Incorrect Preparation of this compound: The inhibitor may not be properly dissolved or may have degraded.
-
Solution: this compound is soluble in water up to 25 mM. Prepare fresh solutions for each experiment.
-
-
Assay Sensitivity: The assay used to measure endocytosis may not be sensitive enough to detect partial inhibition.
-
Solution: Use a well-established and quantifiable assay, such as the uptake of fluorescently labeled transferrin, to assess clathrin-mediated endocytosis.
-
Q7: I am observing unexpected cellular effects that may be off-target. How can I address this?
While this compound is designed to be a specific clathrin inhibitor, it's essential to consider and control for potential off-target effects. Studies on the cell-permeable analog, Pitstop 2, have shown effects on clathrin-independent endocytosis and the actin cytoskeleton.
-
Solution:
-
Use the Negative Control: Always perform parallel experiments with the this compound negative control to ensure the observed phenotype is due to clathrin inhibition.
-
Phenocopy with Genetic Approaches: To confirm that the observed effect is due to clathrin inhibition, consider using RNAi or CRISPR/Cas9 to deplete clathrin heavy chain and see if it reproduces the phenotype observed with this compound.
-
Assess Actin Cytoskeleton: If you suspect off-target effects on the cytoskeleton, you can visualize actin filaments using fluorescently labeled phalloidin (B8060827) in this compound-injected cells and compare them to control cells.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 404.4 g/mol | |
| Molecular Formula | C₁₉H₁₃N₂NaO₅S | |
| Solubility in Water | Up to 25 mM | |
| In Vitro IC50 | ~18 µM (inhibition of amphiphysin association with clathrin TD) |
Experimental Protocols
Protocol 1: Preparation of this compound for Microinjection
-
Reconstitution: Dissolve this compound powder in sterile, nuclease-free water to a stock concentration of 10-25 mM.
-
Working Solution: Dilute the stock solution in a microinjection buffer (e.g., 10 mM Tris-HCl, pH 7.4, filtered through a 0.02 µm filter) to the desired final concentration for injection. The optimal concentration should be determined empirically.
-
Clarification: Immediately before loading the microinjection needle, centrifuge the working solution at >16,000 x g for 15-20 minutes at 4°C to pellet any aggregates.
-
Needle Loading: Carefully aspirate the supernatant into the microinjection needle, avoiding the pellet.
Protocol 2: Microinjection of Adherent Cells with this compound
This protocol is a general guideline and should be optimized for your specific cell type and microinjection setup.
-
Cell Preparation: Plate adherent cells on glass-bottom dishes or coverslips to allow for easy access with the microneedle. Ensure the cells are healthy and at an appropriate confluency.
-
Microinjection Setup:
-
Use a high-quality inverted microscope with phase-contrast or DIC optics.
-
Employ a micromanipulator for precise control of the needle.
-
Use a microinjector that allows for fine control of injection pressure and time.
-
-
Needle Calibration:
-
Pull glass capillaries to a fine tip (typically <0.5 µm for adherent cells).
-
Calibrate the injection volume by injecting a small droplet of the solution into oil and measuring its diameter.
-
-
Microinjection Procedure:
-
Identify the target cells for injection.
-
Bring the needle close to the cell surface.
-
Gently penetrate the cell membrane. It is often preferable to inject into the cytoplasm rather than the nucleus, unless the target is nuclear.
-
Apply a short pressure pulse to deliver the this compound solution.
-
Withdraw the needle smoothly.
-
To aid in identifying injected cells, a fluorescent dextran (B179266) can be co-injected.
-
-
Post-Injection Care: Immediately after injection, return the cells to the incubator and allow them to recover for a period before proceeding with your experimental assay. The recovery time should be optimized.
Protocol 3: Validating this compound Efficacy using a Fluorescent Transferrin Uptake Assay
This assay measures the uptake of fluorescently labeled transferrin, a classic marker for clathrin-mediated endocytosis.
-
Cell Treatment: Microinject cells with this compound, the negative control, or vehicle buffer as described in Protocol 2. Allow cells to recover for an optimized period (e.g., 30-60 minutes).
-
Serum Starvation: Wash the cells with serum-free medium and incubate them in serum-free medium for 30-60 minutes at 37°C to clear surface-bound transferrin.
-
Transferrin Uptake: Add pre-warmed serum-free medium containing fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin at 25-50 µg/mL) and incubate at 37°C for a defined period (e.g., 5-15 minutes) to allow for internalization.
-
Stop Uptake and Remove Surface-Bound Transferrin: Place the cells on ice and wash them with ice-cold PBS to stop endocytosis. To remove transferrin that is still bound to the cell surface, perform a brief acid wash (e.g., 0.1 M Glycine, 150 mM NaCl, pH 3.0) on ice.
-
Fixation: Wash the cells with ice-cold PBS and then fix them with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Imaging and Analysis:
-
Mount the coverslips on slides with an anti-fade mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify the intracellular fluorescence intensity of the injected cells (identified by the co-injected marker, if used) compared to non-injected and control-injected cells. A significant reduction in transferrin uptake in this compound-injected cells compared to controls indicates successful inhibition of clathrin-mediated endocytosis.
-
Visualizations
Caption: Workflow for this compound microinjection and validation.
Caption: Troubleshooting logic for this compound experiments.
Caption: this compound inhibits clathrin-mediated endocytosis.
References
Technical Support Center: Optimizing Pitstop® 1 Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Pitstop® 1 to effectively inhibit clathrin-mediated endocytosis (CME) while avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is Pitstop® 1 and how does it work?
Pitstop® 1 is a small molecule inhibitor that selectively targets the terminal domain of the clathrin heavy chain. By competitively inhibiting the interaction between the clathrin terminal domain and amphiphysin (B1176556), it blocks the assembly of clathrin-coated pits at the plasma membrane, thereby inhibiting clathrin-mediated endocytosis (CME).[1] This process is crucial for the internalization of various cargo, including receptors and nutrients.
Q2: What is the recommended starting concentration for Pitstop® 1 in cell culture experiments?
A definitive starting concentration that is non-toxic and effective across all cell lines cannot be provided due to cell-type-specific sensitivities. However, based on its in vitro IC50 for inhibiting the association of clathrin with amphiphysin (~18 µM), a pilot experiment with a concentration range of 10-30 µM is a reasonable starting point for many cell lines.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: What are the known off-target effects and potential causes of cytotoxicity of Pitstop® 1?
While developed as a specific clathrin inhibitor, studies on its analog, Pitstop® 2, have revealed potential off-target effects that may also apply to Pitstop® 1. These compounds have been shown to have clathrin-independent effects and can impact other cellular processes.[2][3][4] Notably, Pitstop® 2 has been found to directly interact with small GTPases like Rac1 and Ran, which are key regulators of the cytoskeleton, cell motility, and nucleocytoplasmic transport. Disruption of these fundamental processes can lead to cytotoxicity. Therefore, observed cell death may not solely be a consequence of CME inhibition.
Q4: How can I be sure that the observed effects in my experiment are due to clathrin inhibition and not cytotoxicity?
It is essential to include proper controls in your experiments. A key control is to determine the cytotoxic concentration of Pitstop® 1 for your cell line using the assays described below. The working concentration used for your endocytosis inhibition experiments should be well below the concentration that induces significant cell death. Additionally, using a negative control compound, if available, that is structurally related to Pitstop® 1 but does not inhibit clathrin can help differentiate specific from non-specific effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibition of endocytosis observed. | 1. Concentration is too low: The concentration of Pitstop® 1 may be insufficient for your cell line. 2. Compound inactivity: The compound may have degraded. 3. Cell permeability issues: Pitstop® 1 has limited cell membrane penetration. | 1. Perform a dose-response experiment with a higher concentration range. 2. Prepare a fresh stock solution of Pitstop® 1. 3. For certain applications, microinjection may be considered. |
| High levels of cell death observed even at low concentrations. | 1. High cell line sensitivity: Your cell line may be particularly sensitive to Pitstop® 1 or its off-target effects. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a thorough dose-response cytotoxicity assay to determine the IC50 value. Use a concentration well below the IC50 for your experiments. 2. Ensure the final solvent concentration in your culture medium is minimal (typically <0.5%) and include a vehicle control in your experiments. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect the response. 2. Inconsistent compound preparation: Variations in the preparation of Pitstop® 1 dilutions. | 1. Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the time of treatment. 2. Prepare fresh dilutions of Pitstop® 1 from a stock solution for each experiment. |
Experimental Protocols
To determine the optimal, non-cytotoxic concentration of Pitstop® 1, a thorough dose-response analysis using cytotoxicity assays is essential. Below are detailed protocols for three common assays.
Data Presentation: Summary of Recommended Concentration Ranges for Cytotoxicity Testing
| Assay | Pitstop® 1 Concentration Range (Suggested Starting Point) | Incubation Time | Common Cell Lines |
| MTT Assay | 1 µM - 100 µM | 24, 48, 72 hours | HeLa, A549, and other adherent cell lines |
| LDH Release Assay | 1 µM - 100 µM | 24, 48, 72 hours | Various, including suspension and adherent cells |
| Annexin V Apoptosis Assay | 1 µM - 100 µM | 6, 12, 24 hours | Various, including suspension and adherent cells |
Note: The provided concentration ranges are starting points. The optimal range for your specific cell line may vary and should be determined empirically.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
Pitstop® 1 stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of Pitstop® 1 in complete medium. Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Pitstop® 1 concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium, a marker of cell membrane disruption and cytotoxicity.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
Pitstop® 1 stock solution
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of Pitstop® 1 and a vehicle control. Include wells for background control (medium only), spontaneous LDH release (untreated cells), and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
Incubation: Incubate the plate for the desired time points.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the supernatant plate.
-
Incubation: Incubate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.
-
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates or tubes for suspension cells
-
Your cell line of interest
-
Complete culture medium
-
Pitstop® 1 stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with different concentrations of Pitstop® 1 and a vehicle control for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the supernatant to include any floating apoptotic cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the cells by flow cytometry within one hour.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: On-Target Effect of Pitstop® 1 on Clathrin-Mediated Endocytosis.
References
- 1. Clathrin-mediated endocytosis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Refubium - Next-generation small molecule inhibitors of clathrin function acutely inhibit endocytosis [refubium.fu-berlin.de]
- 3. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitstop‐2 and its novel derivative RVD‐127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing the Limited Cell Permeability of Pitstop 1
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the limited cell permeability of Pitstop 1, a known inhibitor of clathrin-mediated endocytosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a novel, selective inhibitor of clathrin-mediated endocytosis (CME).[1] It competitively binds to the clathrin terminal domain (TD), preventing the association of accessory proteins necessary for the formation of clathrin-coated vesicles.[1] This interference disrupts receptor-mediated endocytosis, synaptic vesicle recycling, and the cellular entry of certain pathogens.
Q2: Why is the cell permeability of this compound considered limited?
This compound exhibits limited cell membrane penetration, which can restrict its efficacy in cell-based assays. While active in cells upon microinjection, its ability to passively diffuse across the plasma membrane is hindered, potentially due to its physicochemical properties.
Q3: What are common indications of poor this compound permeability in my experiments?
-
Inconsistent or lack of inhibitory effect: The most direct sign is the failure to observe the expected inhibition of clathrin-mediated endocytosis, even at concentrations reported to be effective in biochemical assays.
-
High variability between experiments: Significant differences in results across replicate experiments can point towards inconsistent compound uptake.
-
Requirement for high concentrations: The need to use concentrations significantly higher than the biochemical IC50 value may suggest that only a small fraction of the compound is reaching its intracellular target.
Q4: What is the recommended working concentration for this compound?
The IC50 for the inhibition of the amphiphysin (B1176556) association with the clathrin terminal domain is approximately 18 µM. However, due to its limited cell permeability, higher concentrations may be required in cellular assays. It is crucial to perform a dose-response experiment for each cell type to determine the optimal concentration that balances efficacy with potential off-target effects and cytotoxicity.
Q5: Are there more permeable alternatives to this compound?
Yes, research has focused on developing analogs and chimeras of this compound and 2 with improved properties. For instance, modifications to the naphthalene (B1677914) imide core of this compound have yielded analogs with increased potency in inhibiting protein-protein interactions of clathrin. Specifically, a propyl ether derivative (45d) showed an IC50 of 7.3 µM, making it more potent than both this compound and Pitstop 2 in biochemical assays. Researchers should consult recent literature for the latest developments in this area.
Q6: How should I prepare and store this compound?
This compound is soluble in water up to 25 mM. For long-term storage, it is recommended to store the solid compound at +4°C under desiccating conditions for up to 12 months. For short-term storage, +4°C is also appropriate.
Troubleshooting Guide
Problem 1: Inconsistent or No Inhibition of Clathrin-Mediated Endocytosis
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | 1. Optimize Incubation Time: Increase the pre-incubation time with this compound to allow for greater accumulation within the cells. A time course experiment (e.g., 30 min, 1 hr, 2 hrs) can help determine the optimal duration. 2. Concentration Optimization: Perform a dose-response curve starting from the biochemical IC50 (around 18 µM) and increasing to higher concentrations. Be mindful of potential cytotoxicity at higher concentrations. 3. Consider a More Permeable Analog: If available, test a more cell-permeable derivative of this compound. |
| Incorrect Compound Preparation or Storage | 1. Ensure Complete Solubilization: Confirm that this compound is fully dissolved in the appropriate solvent before adding it to your cell culture medium. 2. Proper Storage: Store the compound as recommended to prevent degradation. Prepare fresh dilutions for each experiment. |
| Cell Type-Specific Differences | 1. Validate in Your System: The permeability and efficacy of this compound can vary between different cell lines. It is essential to validate its effect in your specific cell type. 2. Literature Review: Check for publications that have used this compound in a similar cell line to yours for guidance on effective concentrations and incubation times. |
Problem 2: High Cellular Toxicity Observed
| Possible Cause | Suggested Solution |
| Off-Target Effects at High Concentrations | 1. Perform a Cytotoxicity Assay: Use assays like MTT or LDH to determine the concentration at which this compound becomes toxic to your cells. 2. Dose-Response Curve: A dose-response curve will help identify a concentration that effectively inhibits endocytosis without causing significant cell death. 3. Consider Pitstop 2's Non-Specificity: Be aware that Pitstop 2, a related compound, has been shown to have non-specific effects and may not be a reliable tool for studying clathrin-mediated endocytosis. |
| Solvent Toxicity | 1. Limit Solvent Concentration: If using a solvent like DMSO, ensure the final concentration in the cell culture medium is well below the toxic threshold (typically <0.5%). 2. Solvent Control: Always include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) in your experiments. |
Quantitative Data Summary
Table 1: Biochemical Potency of this compound and Analogs
| Compound | Target Interaction | IC50 (µM) | Reference |
| This compound | Clathrin TD - Amphiphysin | ~18 | |
| This compound Analog (40) | Clathrin TD - Amphiphysin | 42.5 | |
| This compound Analog (39) | Clathrin TD - Amphiphysin | 7.6 | |
| This compound Analog (45d) | Clathrin TD - Amphiphysin | 7.3 |
Note: Lower IC50 values indicate higher potency.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a cell-free method to predict passive membrane transport.
Materials:
-
96-well PAMPA filter plate (Donor plate)
-
96-well acceptor plate
-
Lecithin/dodecane solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (this compound) stock solution in DMSO
-
UV/Vis spectrophotometer or LC-MS/MS for analysis
Procedure:
-
Prepare the Artificial Membrane: Gently add 5 µL of the lecithin/dodecane solution to each well of the donor plate, ensuring the filter is completely coated.
-
Prepare Donor Solution: Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 100 µM).
-
Prepare Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of PBS.
-
Assemble the PAMPA Plate: Carefully place the donor plate into the acceptor plate.
-
Add Donor Solution: Add 150 µL of the this compound donor solution to each well of the donor plate.
-
Incubation: Cover the plate and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like UV/Vis spectroscopy or LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) can be calculated using established formulas.
Protocol 2: Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based model that mimics the human intestinal epithelium to assess drug absorption.
Materials:
-
Caco-2 cells
-
Transwell™ inserts (e.g., 24-well format)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or Ringers buffer
-
Test compound (this compound)
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell™ inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be ≥ 200 Ω x cm².
-
Prepare Dosing Solution: Dissolve this compound in HBSS to the desired concentration.
-
Apical to Basolateral (A→B) Transport:
-
Add the this compound dosing solution to the apical (donor) side of the Transwell™.
-
Add fresh HBSS to the basolateral (receiver) side.
-
-
Basolateral to Apical (B→A) Transport (for efflux studies):
-
Add the this compound dosing solution to the basolateral (donor) side.
-
Add fresh HBSS to the apical (receiver) side.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a specific time (e.g., 2 hours).
-
Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver compartments and analyze the concentration of this compound using LC-MS/MS.
-
Calculate Permeability: Determine the apparent permeability coefficient (Papp) for both A→B and B→A directions. The efflux ratio (Papp B→A / Papp A→B) can be calculated to assess active transport. An efflux ratio greater than 2 suggests active efflux.
Protocol 3: Cellular Uptake Assay
This protocol is a general guideline for measuring the intracellular accumulation of this compound.
Materials:
-
Cultured cells of interest
-
24-well plates
-
Uptake buffer (e.g., HBSS with HEPES, pH 7.4)
-
This compound solution
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and grow until they reach near confluence.
-
Pre-incubation: Wash the cells with pre-warmed uptake buffer and pre-incubate for 15-30 minutes at 37°C.
-
Initiate Uptake: Remove the pre-incubation buffer and add the this compound solution at the desired concentration.
-
Incubation: Incubate at 37°C for a predetermined time course (e.g., 5, 15, 30, 60 minutes).
-
Terminate Uptake: Rapidly aspirate the this compound solution and wash the cells three times with ice-cold PBS to remove any unbound compound.
-
Cell Lysis: Add lysis buffer to each well and incubate to ensure complete cell lysis.
-
Quantification: Collect the cell lysates and quantify the intracellular concentration of this compound using LC-MS/MS. The total protein concentration of the lysate should also be determined (e.g., using a BCA assay) to normalize the uptake data.
Visualizations
Caption: Clathrin-Mediated Endocytosis and this compound Inhibition Pathway.
References
Technical Support Center: Understanding and Mitigating Potential Off-Target Effects of Pitstop 1 in Cellular Assays
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Pitstop 1, a known inhibitor of clathrin-mediated endocytosis (CME). This guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| No inhibition of clathrin-mediated endocytosis (e.g., transferrin uptake) is observed. | 1. Limited Cell Permeability: this compound has been reported to have limited cell membrane penetration.[1] 2. Suboptimal Concentration: The effective concentration of this compound can be cell-type dependent. A concentration of 30 µM was shown to have no discernible effect on transferrin uptake in one study.[2][3] 3. Inactive Compound: Improper storage or handling may have led to compound degradation. | 1. Microinjection: If technically feasible, microinjecting this compound directly into cells can bypass the permeability issue.[1] 2. Dose-Response Experiment: Perform a dose-response curve (e.g., 1 µM to 100 µM) to determine the optimal concentration for your specific cell line and experimental conditions. 3. Use a Positive Control: Include a well-characterized inhibitor of CME, such as Pitstop 2, to ensure the assay is working correctly. However, be aware of the known off-target effects of Pitstop 2. 4. Confirm Compound Integrity: Purchase fresh compound from a reputable supplier and follow storage recommendations. |
| Unexpected cell death or cytotoxicity is observed. | 1. Off-Target Effects: Although not well-documented for this compound, its close analog, Pitstop 2, is known to have off-target effects that can lead to cytotoxicity.[4] 2. High Concentration: The concentration of this compound used may be too high for the specific cell line. | 1. Lower the Concentration: Use the lowest effective concentration of this compound as determined by a dose-response curve. 2. Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range of this compound for your cell line. 3. Use a Negative Control: Include a negative control compound, if available, to distinguish between on-target and off-target toxicity. |
| Inhibition of a clathrin-independent process is observed. | 1. Off-Target Inhibition: Pitstop 2 is a known inhibitor of some clathrin-independent endocytic pathways. Due to their structural similarity, it is plausible that this compound may have similar off-target effects. | 1. Test Clathrin-Independent Endocytosis: Directly assess the effect of this compound on a known clathrin-independent endocytosis pathway (see Experimental Protocols section). 2. Use Alternative CME Inhibitors: If available, use other, structurally different inhibitors of CME to confirm that the observed phenotype is specific to clathrin inhibition. 3. Genetic Approaches: Use siRNA or CRISPR-Cas9 to deplete clathrin heavy chain as a more specific method to inhibit CME and compare the phenotype to that observed with this compound. |
| Unexpected changes in nuclear processes or cell morphology. | 1. Disruption of the Nuclear Pore Complex (NPC): Pitstop 2 has been shown to disrupt the integrity of the nuclear pore complex. This is a potential off-target effect for this compound. | 1. Assess NPC Integrity: If you suspect NPC disruption, you can perform assays to assess its function, such as monitoring the localization of nuclear and cytoplasmic proteins. 2. Lower the Concentration: Off-target effects are often more pronounced at higher concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that is designed to competitively inhibit the interaction between the clathrin terminal domain and amphiphysin, a protein involved in the recruitment of dynamin during the formation of clathrin-coated pits. This inhibition is intended to specifically block clathrin-mediated endocytosis.
Q2: What are the known off-target effects of this compound?
Direct evidence for off-target effects of this compound is limited. However, its close structural and functional analog, Pitstop 2, has been shown to have significant off-target effects, including:
-
Inhibition of Clathrin-Independent Endocytosis (CIE): Pitstop 2 is a potent inhibitor of certain CIE pathways.
-
Disruption of the Nuclear Pore Complex (NPC): Pitstop 2 can interfere with the structure and function of the NPC.
Given the similarities between the two compounds, it is crucial to consider that this compound may exhibit similar off-target activities. Therefore, appropriate control experiments are essential.
Q3: What is the recommended working concentration for this compound?
The optimal working concentration of this compound is highly dependent on the cell line and experimental conditions, largely due to its limited cell permeability. While the in vitro IC50 for inhibiting the clathrin-amphiphysin interaction is ~18 µM, higher concentrations may be required in cellular assays to achieve a sufficient intracellular concentration. It is strongly recommended to perform a dose-response experiment to determine the effective concentration for your specific system.
Q4: Is there a negative control available for this compound?
Yes, some suppliers offer a negative control for this compound. This is a structurally related compound that does not inhibit the clathrin-amphiphysin interaction and can be used to differentiate between specific and non-specific effects in your assays.
Q5: What are the key control experiments to perform when using this compound?
-
Dose-response curve: To determine the optimal and non-toxic concentration.
-
Clathrin-independent endocytosis assay: To assess off-target effects on other endocytic pathways.
-
Use of a negative control compound: To control for non-specific effects of the chemical scaffold.
-
Genetic knockdown/knockout of clathrin: As a highly specific method to confirm that the observed phenotype is due to the inhibition of CME.
-
Rescue experiment: If possible, overexpressing the target (clathrin) might rescue the phenotype, confirming an on-target effect.
Quantitative Data Summary
| Compound | Parameter | Value | Assay | Reference |
| This compound | IC50 (Clathrin TD - Amphiphysin interaction) | ~18 µM | In vitro protein-protein interaction assay | |
| Pitstop 2 | IC50 (Clathrin TD - Amphiphysin interaction) | ~12 µM | In vitro protein-protein interaction assay | |
| This compound-25 (analog) | IC50 (Clathrin TD inhibition) | 6.9 µM | In vitro assay |
Note: IC50 values from in vitro assays may not directly translate to effective concentrations in cellular assays due to factors like cell permeability.
Experimental Protocols
Transferrin Uptake Assay (to assess Clathrin-Mediated Endocytosis)
Objective: To quantitatively measure the effect of this compound on the internalization of transferrin, a classic cargo of CME.
Materials:
-
Cells cultured on glass coverslips
-
Serum-free cell culture medium
-
Fluorescently labeled transferrin (e.g., Alexa Fluor 488-Transferrin)
-
This compound
-
Vehicle control (e.g., DMSO)
-
4% paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation: Wash the cells twice with warm PBS and incubate in serum-free medium for 1-2 hours at 37°C to upregulate transferrin receptor expression.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) in serum-free medium for 30 minutes at 37°C.
-
Transferrin Uptake: Add fluorescently labeled transferrin to the medium (final concentration typically 5-25 µg/mL) and incubate for 5-15 minutes at 37°C.
-
Stop Uptake: Place the plate on ice and wash the cells three times with ice-cold PBS to stop endocytosis and remove unbound transferrin.
-
Acid Wash (Optional but Recommended): To remove surface-bound transferrin, wash the cells with a pre-chilled acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) for 5 minutes on ice.
-
Fixation: Wash the cells twice with ice-cold PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining and Mounting: Wash the cells three times with PBS. Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity of transferrin per cell using image analysis software (e.g., ImageJ/Fiji).
Fluorescent Dextran (B179266) Uptake Assay (to assess Clathrin-Independent Endocytosis)
Objective: To determine if this compound has an off-target effect on fluid-phase uptake through clathrin-independent pathways.
Materials:
-
Cells cultured on glass coverslips
-
Serum-free cell culture medium
-
Fluorescently labeled dextran (e.g., FITC-Dextran, 70 kDa)
-
This compound
-
Vehicle control (e.g., DMSO)
-
4% paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
Inhibitor Treatment: Pre-incubate the cells with this compound (at the determined effective concentration for CME inhibition) or vehicle control in serum-free medium for 30 minutes at 37°C.
-
Dextran Uptake: Add fluorescently labeled dextran to the medium (final concentration typically 0.5-1 mg/mL) and incubate for 15-30 minutes at 37°C.
-
Stop Uptake: Place the plate on ice and wash the cells three to five times with ice-cold PBS to remove extracellular dextran.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining and Mounting: Wash the cells three times with PBS and mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of intracellular dextran-positive vesicles per cell using image analysis software.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for testing this compound.
References
How to control for Pitstop 1 instability in solution.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of Pitstop 1, a novel clathrin inhibitor. The following information addresses common issues related to solution instability and provides protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel and selective inhibitor of clathrin-mediated endocytosis (CME). It competitively inhibits the clathrin terminal domain, thereby interfering with receptor-mediated endocytosis, synaptic vesicle recycling, and the entry of some viruses like HIV into host cells. It is important to note that this compound has limited cell membrane penetration and is most effective when microinjected into cells.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO). The solubility limits are up to 25 mM in water and up to 100 mM in DMSO.
Q3: How should I prepare a stock solution of this compound?
A3: For optimal stability and to minimize the risk of precipitation, it is recommended to prepare a concentrated stock solution in 100% fresh, sterile DMSO. A concentration of 30 mM is a common starting point for similar compounds. Ensure the compound is fully dissolved by vortexing.
Q4: How should I store this compound solutions?
A4: The solid form of this compound should be stored under desiccating conditions at +4°C for up to 12 months. Once dissolved, it is crucial to aliquot the stock solution into single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles, which can degrade the compound. A stock solution in DMSO is stable for about 4-6 hours at room temperature.
Q5: My this compound solution appears cloudy or has precipitated. What should I do?
A5: Cloudiness or precipitation in your this compound working solution is a common sign of instability. This can be caused by several factors, including low solvent concentration (e.g., less than 0.3% DMSO in your final aqueous solution), high compound concentration, or the use of a non-sterile solvent. Refer to the troubleshooting guide below for detailed steps on how to address this issue.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in stock solution | - Incomplete dissolution.- Solvent is not fresh or is contaminated. | - Vortex the solution thoroughly to ensure the compound is fully dissolved.- Use fresh, sterile, high-quality DMSO for preparing stock solutions. |
| Precipitation in working solution | - Low final DMSO concentration.- High final concentration of this compound.- Incompatibility with the aqueous buffer. | - Ensure the final DMSO concentration in your working solution is between 0.3% and 1%.- Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your cell line.- Test the solubility of this compound in your specific cell culture medium or buffer at the desired working concentration before treating cells. |
| Inconsistent experimental results | - Degradation of this compound due to improper storage.- Variability in solution preparation.- Inconsistent final DMSO concentration across experiments. | - Always use freshly thawed aliquots of your stock solution for each experiment. Avoid using stock solutions that have been stored at room temperature for extended periods.- Follow a standardized protocol for preparing your working solutions.- Maintain a consistent final DMSO concentration in all experimental and control wells. |
| No observable effect in cell-based assays | - Insufficient intracellular concentration due to low cell permeability.- Short incubation time.- Inactive compound due to degradation. | - Consider microinjection for introducing this compound into cells, as it has limited membrane permeability.- Optimize the incubation time for your specific cell type and experimental endpoint by performing a time-course experiment.- Prepare fresh working solutions from a properly stored stock aliquot for each experiment. |
Experimental Protocols
Preparation of this compound Stock Solution (30 mM in DMSO)
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% sterile DMSO to achieve a final concentration of 30 mM.
-
Vortex the tube thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
General Protocol for Treating Adherent Cells with this compound
Materials:
-
Adherent cells cultured in appropriate vessels
-
Complete cell culture medium
-
This compound stock solution (30 mM in DMSO)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Seed cells and grow them to the desired confluency (typically 70-80%).
-
On the day of the experiment, prepare the this compound working solution. Dilute the 30 mM stock solution in pre-warmed complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed 1% and is consistent across all treatments and controls.
-
Prepare a vehicle control with the same final concentration of DMSO as the this compound-treated wells.
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the prepared this compound working solution or vehicle control to the respective wells.
-
Incubate the cells for the desired period at 37°C in a CO2 incubator.
-
Proceed with your downstream analysis.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting logic for this compound instability issues.
Technical Support Center: Interpreting Unexpected Results from Pitstop® 1 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments involving Pitstop® 1, a known inhibitor of clathrin-mediated endocytosis (CME).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Pitstop® 1?
Pitstop® 1 is a small molecule that selectively and competitively binds to the terminal domain of the clathrin heavy chain.[1] This binding event prevents the recruitment of accessory proteins essential for the formation of clathrin-coated pits and subsequent vesicle budding, thereby inhibiting clathrin-mediated endocytosis (CME).
Q2: What are the expected results of successful Pitstop® 1 treatment?
Successful treatment with Pitstop® 1 is expected to lead to a significant reduction in the internalization of cargo that relies on clathrin-mediated endocytosis. A classic example is the inhibition of transferrin uptake, which is a hallmark of CME.[2]
Q3: Is Pitstop® 1 known to have off-target effects?
While its counterpart, Pitstop® 2, has been reported to have non-specific effects, including the inhibition of clathrin-independent endocytosis and effects on the actin cytoskeleton, Pitstop® 1 is considered to be more selective for clathrin-mediated endocytosis.[3][4] However, as with any chemical inhibitor, the potential for off-target effects cannot be entirely ruled out, especially at high concentrations or in specific cell types.
Troubleshooting Guides
Issue 1: Incomplete or No Inhibition of Endocytosis
Symptom: You have treated your cells with Pitstop® 1, but you observe minimal or no reduction in the uptake of your cargo of interest (e.g., transferrin).
Possible Causes & Troubleshooting Steps:
-
Suboptimal Inhibitor Concentration: The effective concentration of Pitstop® 1 can vary between cell lines.
-
Solution: Perform a dose-response experiment to determine the optimal IC50 for your specific cell type.
-
-
Limited Cell Permeability: Pitstop® 1 has been noted to have limited cell membrane penetration.
-
Solution: Consider alternative delivery methods such as microinjection, if feasible for your experimental setup.
-
-
Incorrect Experimental Timing: The pre-incubation time and treatment duration may not be optimal.
-
Solution: Optimize the incubation time with Pitstop® 1 before and during the cargo uptake period.
-
-
Alternative Endocytic Pathway: Your cargo may be internalized through a clathrin-independent pathway.
-
Solution: Use alternative CME inhibitors (e.g., Dynasore) or employ siRNA-mediated knockdown of clathrin heavy chain to confirm the endocytic pathway of your cargo.
-
Caption: Troubleshooting workflow for incomplete endocytosis inhibition.
Issue 2: Unexpected Changes in Cell Morphology or Adhesion
Symptom: Following treatment with Pitstop® 1, you observe changes in cell shape, detachment from the culture surface, or alterations in the actin cytoskeleton.
Possible Causes & Troubleshooting Steps:
-
High Inhibitor Concentration: Excessive concentrations of Pitstop® 1 may lead to off-target effects or cellular stress.
-
Solution: Use the lowest effective concentration determined from your dose-response experiments.
-
-
Indirect Effects on Cytoskeleton: While less common with Pitstop® 1 than Pitstop® 2, interference with clathrin function at the plasma membrane could indirectly impact cytoskeletal organization.
-
Solution: Perform immunofluorescence staining for key cytoskeletal proteins like F-actin (using phalloidin) to assess any changes.
-
-
Cellular Toxicity: The observed morphological changes may be an early indicator of cytotoxicity.
-
Solution: Conduct a cell viability assay to determine if the working concentration of Pitstop® 1 is causing cell death.
-
Caption: Potential indirect link between clathrin inhibition and the actin cytoskeleton.
Issue 3: Observed Cytotoxicity
Symptom: You notice a significant decrease in cell viability after Pitstop® 1 treatment, as indicated by cell death markers or a reduction in metabolic activity.
Possible Causes & Troubleshooting Steps:
-
Concentration-Dependent Toxicity: As with many chemical compounds, cytotoxicity can be concentration-dependent.
-
Solution: Perform a cell viability assay (e.g., MTT or CCK-8 assay) to determine the cytotoxic threshold of Pitstop® 1 for your cell line.
-
-
Solvent Toxicity: The solvent used to dissolve Pitstop® 1 (e.g., DMSO) may be toxic to your cells at the final concentration used.
-
Solution: Include a vehicle-only control in your experiments to assess the effect of the solvent alone.
-
-
Prolonged Exposure: Extended incubation with the inhibitor may lead to cell death.
-
Solution: Reduce the duration of Pitstop® 1 treatment to the minimum time required to observe the desired inhibitory effect.
-
Data Presentation
Table 1: Troubleshooting Summary for Unexpected Pitstop® 1 Results
| Symptom | Potential Cause | Recommended Action |
| Incomplete Inhibition | Suboptimal Concentration | Perform dose-response curve |
| Limited Permeability | Consider microinjection | |
| Incorrect Timing | Optimize incubation times | |
| Alternative Pathway | Use other CME inhibitors/siRNA | |
| Morphological Changes | High Concentration | Use lowest effective dose |
| Cytoskeletal Effects | Immunofluorescence for actin | |
| Cytotoxicity | Perform cell viability assay | |
| Cytotoxicity | Concentration-Dependent | Determine cytotoxic threshold |
| Solvent Effects | Include vehicle control | |
| Prolonged Exposure | Reduce treatment duration |
Experimental Protocols
Transferrin Uptake Assay
This assay is a standard method to quantify clathrin-mediated endocytosis.
Materials:
-
Cells cultured on coverslips or in appropriate plates
-
Serum-free medium (SFM)
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Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor™ 647)
-
Pitstop® 1
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
Procedure:
-
Seed cells to be 60-70% confluent on the day of the experiment.
-
Wash cells with pre-warmed SFM and then starve them in SFM for 30-60 minutes at 37°C to increase the surface expression of transferrin receptors.
-
Pre-treat the cells with the desired concentration of Pitstop® 1 in SFM for the optimized duration.
-
Add fluorescently labeled transferrin (e.g., 10 µg/mL) to the cells and incubate for a short period (e.g., 1-5 minutes) at 37°C to allow for internalization.
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To stop endocytosis, place the cells on ice and wash them three times with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto slides using a mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope and quantify the internalized transferrin fluorescence intensity per cell.
Immunofluorescence for Clathrin-Coated Pits
This protocol allows for the visualization of clathrin-coated pits at the plasma membrane.
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
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Primary antibody against clathrin heavy chain
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Fluorescently labeled secondary antibody
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Mounting medium with DAPI
Procedure:
-
Treat cells with Pitstop® 1 as required for your experiment.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-clathrin antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips and visualize using fluorescence microscopy.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
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Cells seeded in a 96-well plate
-
Pitstop® 1
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MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of Pitstop® 1 concentrations for the desired duration. Include a vehicle-only control.
-
After treatment, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for at least 15 minutes at room temperature, protected from light, to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
References
- 1. flowcytometry-embl.de [flowcytometry-embl.de]
- 2. benchchem.com [benchchem.com]
- 3. Search for inhibitors of endocytosis: Intended specificity and unintended consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Pitstop 1 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Pitstop 1, a selective inhibitor of clathrin-mediated endocytosis. The following information is designed to help you overcome common challenges and ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While this compound is reported to be soluble in water up to 25 mM, the recommended and most commonly used solvent for creating stock solutions is dimethyl sulfoxide (B87167) (DMSO). This compound's structural analog, Pitstop 2, is readily soluble in DMSO, and this solvent is also recommended for preparing its stock solutions.
Q2: I dissolved this compound in my aqueous buffer, but I see precipitation. What is happening?
A2: Precipitation of this compound in aqueous solutions can occur for several reasons:
-
Concentration: The concentration of this compound in your final working solution may exceed its solubility limit in that specific buffer.
-
Buffer Composition: The pH and ionic strength of your buffer can significantly impact the solubility of small molecules like this compound.
-
Low DMSO Concentration: If you prepared a stock solution in DMSO and diluted it into an aqueous buffer, the final concentration of DMSO might be too low to maintain solubility. For the related compound Pitstop 2, a final DMSO concentration of 0.3% to 1% is recommended in cellular experiments to prevent precipitation.[1]
-
Temperature: Temperature fluctuations can affect the solubility of compounds. Ensure your solutions are properly equilibrated to the experimental temperature.
Q3: My this compound solution appears cloudy. Is it still usable?
A3: A cloudy solution indicates the presence of undissolved particles or precipitate. Using a cloudy solution is not recommended as the actual concentration of the dissolved compound will be unknown, leading to inaccurate and unreliable experimental results. The precipitate can also be toxic to cells.
Q4: Can I store my this compound stock solution? If so, under what conditions?
A4: this compound powder should be stored at +4°C under desiccating conditions for up to 12 months. For its analog Pitstop 2, stock solutions in DMSO are reported to be stable for up to one month at -20°C or for up to one year at -80°C when aliquoted to avoid repeated freeze-thaw cycles. It is advisable to follow similar storage procedures for this compound stock solutions to ensure stability.
Troubleshooting Guide
If you are experiencing solubility issues with this compound, please follow the troubleshooting steps outlined below.
Diagram: Troubleshooting Workflow for this compound Solubility
References
Technical Support Center: Ensuring the Specificity of Pitstop 1 in Your Experimental Model
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the specificity of Pitstop 1, a known inhibitor of clathrin-mediated endocytosis (CME), in their experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets the terminal domain of the clathrin heavy chain.[1] It competitively inhibits the interaction between the clathrin terminal domain and accessory proteins, such as amphiphysin, which are essential for the formation of clathrin-coated pits and subsequent vesicle budding during clathrin-mediated endocytosis (CME).[1] This inhibition effectively blocks the uptake of cargo that relies on this pathway.
Q2: What are the known off-target effects of related compounds like Pitstop 2, and should I be concerned about them when using this compound?
A2: Yes, you should be aware of the off-target effects reported for the related compound, Pitstop 2, as this highlights the importance of rigorous controls for any clathrin inhibitor. Pitstop 2 has been shown to inhibit clathrin-independent endocytosis (CIE) and to have effects on the actin cytoskeleton and small GTPases.[2][3][4] While some studies suggest this compound is more specific and does not inhibit CME non-specifically like Pitstop 2, it is crucial to validate its specificity within your experimental system.
Q3: How can I validate that this compound is effectively inhibiting clathrin-mediated endocytosis in my cells?
A3: The most common method to validate the on-target activity of this compound is to perform a transferrin uptake assay. Transferrin is a well-established cargo for CME. Inhibition of its internalization in the presence of this compound provides direct evidence of the compound's efficacy. You can quantify the uptake of fluorescently labeled transferrin using fluorescence microscopy or flow cytometry.
Q4: What are the appropriate negative and positive controls to include in my this compound experiments?
A4:
-
Vehicle Control (Negative): Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO). This accounts for any effects of the solvent itself.
-
Inactive Compound Control (Negative): If available, use an inactive analog of this compound. This helps to ensure that the observed effects are due to the specific chemical structure of this compound and not a general chemical effect.
-
Known CME Inhibitor (Positive): Use another well-characterized inhibitor of CME, such as Dynasore, which targets dynamin. This can help to confirm that the observed phenotype is consistent with CME inhibition.
-
Clathrin-Independent Endocytosis Cargo (Specificity Control): Monitor the uptake of a cargo known to be internalized via a clathrin-independent pathway, such as the Major Histocompatibility Complex I (MHCI). This compound should ideally not affect the uptake of this cargo.
Q5: I am observing unexpected results with this compound. What are some common troubleshooting steps?
A5:
-
Confirm Compound Activity: Ensure your stock of this compound is active. If possible, test it in a well-established cell line where its effects are characterized.
-
Optimize Concentration and Incubation Time: The optimal concentration and incubation time for this compound can vary between cell types. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific model.
-
Assess Cell Health: High concentrations of any inhibitor can lead to cytotoxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to cell death.
-
Check for Off-Target Effects: If you suspect off-target effects, perform control experiments as described in Q4. Additionally, you can examine the actin cytoskeleton using phalloidin (B8060827) staining to see if this compound is causing unintended cytoskeletal rearrangements.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and its comparison with Pitstop 2.
Table 1: In Vitro Inhibitory Concentrations (IC50) of Pitstop Compounds
| Compound | Target Interaction | IC50 (µM) | Reference |
| This compound | Clathrin Terminal Domain - Amphiphysin | ~18 | |
| Pitstop 2 | Clathrin Terminal Domain - Amphiphysin | Not specified in provided results | |
| This compound Analogue (45d) | Clathrin Terminal Domain - Amphiphysin | 7.3 |
Table 2: Comparison of Specificity between this compound and Pitstop 2 in a Transferrin Uptake Assay
| Treatment | Cell Line | Effect on Transferrin Uptake (CME Marker) | Reference |
| This compound (30 µM) | Clathrin-depleted cells expressing GFP-CHC(1-1675) | No discernible effect | |
| Pitstop 2 (30 µM) | Clathrin-depleted cells expressing GFP-CHC(1-1675) | Global inhibition |
Experimental Protocols
Protocol 1: Validating On-Target Activity of this compound using a Transferrin Uptake Assay
Objective: To quantify the inhibition of clathrin-mediated endocytosis by this compound by measuring the uptake of fluorescently labeled transferrin.
Materials:
-
Cells of interest cultured on coverslips or in a multi-well plate
-
Serum-free culture medium
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 647)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
-
Fluorescence microscope or flow cytometer
Methodology:
-
Cell Seeding: Seed cells on coverslips or in a multi-well plate to achieve 60-70% confluency on the day of the experiment.
-
Serum Starvation: Wash cells with pre-warmed serum-free medium and incubate in the same medium for 30-60 minutes at 37°C. This increases the surface expression of transferrin receptors.
-
Inhibitor Treatment: Pre-incubate the cells with the desired concentration of this compound (or vehicle control) in serum-free medium for 15-30 minutes at 37°C.
-
Transferrin Pulse: Add fluorescently labeled transferrin (e.g., 10 µg/mL) to the medium containing this compound or vehicle and incubate for a defined period (e.g., 1-15 minutes) at 37°C to allow for internalization.
-
Stop Internalization: To stop the uptake, quickly wash the cells with ice-cold PBS.
-
Acid Wash (Optional, for surface-bound signal removal): To remove non-internalized transferrin bound to the cell surface, briefly wash the cells with an ice-cold acidic buffer (e.g., 0.1 M Glycine, 150 mM NaCl, pH 3.0).
-
Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Staining and Mounting: Wash the cells with PBS, counterstain nuclei with DAPI, and mount the coverslips on microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity of internalized transferrin per cell using image analysis software (e.g., ImageJ). For flow cytometry, after the acid wash, resuspend the cells in PBS and analyze the fluorescence intensity.
Protocol 2: Assessing Clathrin-Independent Endocytosis as a Specificity Control
Objective: To determine if this compound affects clathrin-independent endocytosis by monitoring the uptake of a CIE-specific cargo.
Materials:
-
Cells of interest cultured on coverslips
-
Antibody against a CIE cargo (e.g., anti-MHCI)
-
Fluorescently labeled secondary antibody
-
This compound
-
Vehicle control (e.g., DMSO)
-
Other materials as listed in Protocol 1
Methodology:
-
Follow steps 1-3 from Protocol 1 for cell seeding, starvation, and inhibitor treatment.
-
Cargo Internalization: Add the primary antibody against the CIE cargo (e.g., anti-MHCI) to the medium and incubate for 30 minutes at 37°C in the presence of this compound or vehicle.
-
Stop Internalization and Fixation: Stop the uptake by washing with ice-cold PBS and then fix the cells as described in Protocol 1.
-
Immunofluorescence Staining: Permeabilize the cells (if required for the antibody) and stain with a fluorescently labeled secondary antibody to visualize the internalized primary antibody.
-
Imaging and Quantification: Acquire and quantify the fluorescence intensity of the internalized cargo as described in Protocol 1. A specific inhibitor of CME like this compound should not significantly reduce the uptake of the CIE cargo compared to the vehicle control.
Visualizations
Caption: Mechanism of this compound action on clathrin-mediated endocytosis.
References
- 1. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
Pitstop 1 degradation and storage best practices.
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and troubleshooting of experiments involving Pitstop 1, a known inhibitor of clathrin-mediated endocytosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel and selective inhibitor of clathrin-mediated endocytosis (CME).[1][2] It functions by competitively inhibiting the clathrin terminal domain (TD), which prevents the association of accessory proteins required for the formation of clathrin-coated pits.[1][2] This interference disrupts receptor-mediated endocytosis, synaptic vesicle recycling, and the cellular entry of some pathogens like HIV.[1]
Q2: What is the IC50 of this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound in inhibiting the association of amphiphysin (B1176556) with the clathrin terminal domain is approximately 18 µM.
Q3: Is this compound cell-permeable?
A3: No, this compound has limited cell membrane penetration. For intracellular activity, it typically requires microinjection. This is a critical consideration for experimental design.
Q4: What is the recommended method for storing this compound?
A4: Proper storage is crucial to maintain the stability and efficacy of this compound. Best practices for storage are summarized in the table below.
Storage and Stability Best Practices
| Condition | Recommendation | Duration |
| Short-term Storage (Solid) | +4°C under desiccating conditions | Up to 12 months |
| Long-term Storage (Solid) | +4°C under desiccating conditions | Up to 12 months |
| Stock Solutions | Information on the stability of this compound in solution is not readily available. For its analogue, Pitstop 2, stock solutions in DMSO are reported to be stable for up to 1 month at -20°C and 1 year at -80°C. It is recommended to prepare fresh solutions or conduct stability validation for your specific experimental conditions. | Not Determined |
Troubleshooting Guide
Problem: No inhibition of endocytosis observed in my cell-based assay.
| Possible Cause | Suggested Solution |
| Low Cell Permeability | This compound is not readily cell-permeable. Consider microinjection to introduce the compound into the cells. Alternatively, for cell-based assays requiring a permeable inhibitor, consider using Pitstop 2. |
| Incorrect Concentration | Ensure the final concentration of this compound is sufficient to achieve the desired inhibition. The reported IC50 is ~18 µM for the inhibition of amphiphysin association with the clathrin TD. |
| Compound Degradation | Improper storage of solid this compound or instability of the working solution can lead to loss of activity. Ensure the solid compound is stored at +4°C under desiccating conditions. Prepare fresh working solutions for each experiment, as the stability of this compound in solution has not been determined. |
| Experimental Design | Confirm that the endocytic pathway under investigation is indeed clathrin-mediated. This compound is a selective inhibitor of this pathway. |
Problem: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Solution Preparation | Prepare fresh stock solutions and dilute to the final working concentration consistently for each experiment. Avoid repeated freeze-thaw cycles if you are storing stock solutions, as this may affect the activity of similar compounds. |
| Variability in Cell Conditions | Ensure cell passages, confluency, and overall health are consistent across experiments. |
Visualizing this compound's Mechanism and Troubleshooting
To further aid in understanding and troubleshooting, the following diagrams illustrate the mechanism of action of this compound and a logical workflow for addressing common experimental issues.
Caption: this compound inhibits clathrin-mediated endocytosis.
References
Validation & Comparative
Validating the Inhibitory Effect of Pitstop 1 with a Negative Control: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pitstop 1, a known inhibitor of clathrin-mediated endocytosis (CME), and its corresponding negative control. Understanding the differential effects of these two compounds is crucial for validating the specific inhibition of the clathrin-dependent pathway in experimental settings. This document outlines their mechanisms of action, presents available comparative data, and provides a detailed protocol for a standard validation assay.
Mechanism of Action
This compound is a small molecule inhibitor that targets the terminal domain of the clathrin heavy chain.[1] This domain is essential for the recruitment of accessory proteins necessary for the formation of clathrin-coated pits. By binding to this domain, this compound competitively inhibits the interaction between clathrin and proteins containing clathrin-binding motifs, such as amphiphysin (B1176556), thereby preventing the assembly of functional clathrin coats and halting CME.[1]
The this compound negative control is a structurally related compound designed to lack this inhibitory activity. While it shares a similar chemical scaffold, its affinity for the clathrin terminal domain is significantly lower, rendering it ineffective at blocking the protein-protein interactions required for CME.
Performance Comparison
The following table summarizes the key performance differences between this compound and its negative control based on available biochemical data. It is important to note that while biochemical data is available, direct peer-reviewed, quantitative comparisons in cellular assays are not readily found in the public literature. The cellular activity data for the negative control is based on unpublished reports.
| Parameter | This compound | This compound Negative Control |
| Target | Clathrin heavy chain terminal domain | Clathrin heavy chain terminal domain |
| Biochemical IC50 | ~18 µM (for inhibition of amphiphysin association with clathrin terminal domain)[1] | >100 µM (for inhibition of amphiphysin association with clathrin terminal domain) |
| Effect on Receptor-Mediated Endocytosis | Inhibitory | No significant inhibition at concentrations up to 300 µM (based on unpublished reports) |
A study by Willox et al. (2014) reported that this compound, when used at a concentration of 30 µM in clathrin-depleted cells expressing a mutant clathrin heavy chain, showed no discernible effect on transferrin uptake.[2][3] This highlights the importance of empirical validation in the specific cell system being used.
Experimental Protocols
Validating Inhibitory Activity using a Transferrin Uptake Assay
A transferrin uptake assay is a standard and reliable method to quantify the rate of clathrin-mediated endocytosis. Transferrin, an iron-carrying protein, is internalized by cells exclusively through CME via the transferrin receptor. By using fluorescently labeled transferrin, its uptake can be monitored and quantified, providing a direct measure of CME activity.
Materials:
-
Cells cultured on glass coverslips
-
Serum-free cell culture medium
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
This compound and this compound Negative Control (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with a nuclear stain (e.g., DAPI)
Procedure:
-
Cell Preparation: Seed cells on glass coverslips in a multi-well plate and grow to the desired confluency.
-
Serum Starvation: Wash the cells with serum-free medium and then incubate in serum-free medium for 30-60 minutes at 37°C. This step enhances the surface expression of transferrin receptors.
-
Inhibitor Treatment: Prepare working solutions of this compound and the negative control in serum-free medium at various concentrations. A vehicle control (e.g., DMSO) should also be prepared. Remove the starvation medium and add the inhibitor or control solutions to the cells. Incubate for 15-30 minutes at 37°C.
-
Transferrin Uptake: To each well, add the fluorescently labeled transferrin to a final concentration of 25-50 µg/mL. Incubate for 5-15 minutes at 37°C to allow for internalization.
-
Wash: To stop the uptake, rapidly wash the cells three times with ice-cold PBS. This removes non-internalized transferrin.
-
Acid Wash (Optional): To remove any remaining surface-bound transferrin, briefly wash the cells with a pre-chilled, mild acid solution (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) for 1-2 minutes on ice. Immediately neutralize by washing twice with ice-cold PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Staining and Mounting: Wash the cells three times with PBS. Mount the coverslips on microscope slides using a mounting medium containing a nuclear stain.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the internalized transferrin by measuring the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ). The data should be normalized to the vehicle control.
Visualizing the Experimental Workflow and Pathway
To further clarify the experimental process and the underlying biological pathway, the following diagrams have been generated.
Caption: Experimental workflow for validating this compound's inhibitory effect.
Caption: Clathrin-mediated endocytosis pathway and points of intervention.
References
Pitstop 1 vs. Dynamin Inhibitors: A Comparative Guide to Blocking Endocytosis
For researchers in cell biology and drug development, the precise dissection of cellular trafficking pathways is paramount. Endocytosis, the process by which cells internalize molecules, is central to signaling, nutrient uptake, and pathogen entry. Clathrin-mediated endocytosis (CME) is a major endocytic route, orchestrated by a complex machinery of proteins. Among the tools used to probe this pathway are small molecule inhibitors that target key protein players. This guide provides an objective comparison of Pitstop 1, a clathrin inhibitor, and a range of dynamin inhibitors, widely used to block the final scission step of vesicle formation.
Mechanism of Action: Targeting Different Stages of Vesicle Formation
The choice between this compound and dynamin inhibitors hinges on the specific stage of clathrin-mediated endocytosis a researcher aims to perturb.
This compound acts at an early stage by targeting the N-terminal domain of the clathrin heavy chain.[1][2] This domain is crucial for the recruitment of various accessory proteins that contain a "clathrin-box" motif.[3] By competitively inhibiting this interaction, this compound effectively stalls the assembly and maturation of clathrin-coated pits.[2]
Dynamin inhibitors , in contrast, act at the final step of vesicle formation. Dynamin is a large GTPase that polymerizes around the neck of a newly formed clathrin-coated pit.[4] Through GTP hydrolysis, dynamin provides the mechanical force required to sever the vesicle from the plasma membrane. Common dynamin inhibitors like Dynasore, Dyngo-4a, and the Dynole series function by inhibiting this GTPase activity, thus arresting vesicles at a late, deeply invaginated stage, still connected to the cell membrane.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and several common dynamin inhibitors, providing a basis for experimental design.
| Inhibitor | Primary Target(s) | IC50 | Recommended Cellular Concentration | Key Off-Target Effects & Notes |
| Pitstop® 1 | Clathrin Heavy Chain (Terminal Domain) | ~18 µM (for amphiphysin (B1176556) association) | Not widely used in cells | Limited cell permeability; used primarily in microinjected cells or in vitro assays. |
| Pitstop® 2 | Clathrin Heavy Chain (Terminal Domain) | ~20-25 µM (for CME inhibition) | 15-30 µM | Potently inhibits clathrin-independent endocytosis (CIE); not specific for CME. |
| Dynasore | Dynamin-1, Dynamin-2, Drp1 | ~15 µM (Dynamin-1 GTPase) | 80-100 µM | Inhibits fluid-phase endocytosis and membrane ruffling in a dynamin-independent manner. |
| Dyngo-4a™ | Dynamin | Not specified | 10-30 µM | Higher potency than Dynasore; also shows dynamin-independent effects on fluid-phase endocytosis and membrane ruffling. |
| Dynole® 2-24 | Dynamin I, Dynamin II | 0.56 µM (Dynamin I), 1.9 µM (CME) | 10-30 µM | Reported to have low cellular toxicity. |
| MiTMAB™ | Dynamin I, Dynamin II | Not specified | Not specified | Inhibits dynamin-phospholipid interactions; can act as a cationic surfactant at high concentrations. |
Specificity and Off-Target Effects
A critical consideration when using chemical inhibitors is their specificity. Off-target effects can lead to misinterpretation of experimental results.
Pitstop Family: While this compound is designed to be a selective clathrin inhibitor, its poor cell permeability limits its use. Its more commonly used analog, Pitstop 2, while effective at blocking CME, has been shown to be a potent inhibitor of multiple clathrin-independent endocytosis pathways as well. This lack of specificity means Pitstop 2 cannot be used to definitively distinguish between clathrin-dependent and independent processes.
Experimental Protocols
The transferrin uptake assay is a gold-standard method for quantifying clathrin-mediated endocytosis. Transferrin, an iron-transport protein, is constitutively internalized via CME, making it an excellent cargo for tracking this pathway.
Protocol: Transferrin Uptake Assay for Endocytosis Inhibition
This protocol can be adapted for use with either Pitstop or dynamin inhibitors.
1. Cell Preparation:
-
Seed cells on sterile glass coverslips in a 24-well plate or in an appropriate imaging dish.
-
Grow cells to 80-90% confluency.
2. Serum Starvation:
-
Gently wash the cells once with warm PBS.
-
Replace the complete medium with pre-warmed serum-free medium (e.g., DMEM).
-
Incubate the cells for 30 minutes to 1 hour at 37°C to remove serum-bound transferrin from receptors.
3. Inhibitor Treatment:
-
Prepare working solutions of the inhibitor (e.g., 25 µM Pitstop 2 or 80 µM Dynasore) and a vehicle control (e.g., DMSO) in serum-free medium.
-
Aspirate the starvation medium and add the inhibitor or vehicle control solutions to the cells.
-
Pre-incubate for 10-30 minutes at 37°C.
4. Transferrin Uptake:
-
During the final 15-30 minutes of inhibitor incubation, add fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 594) to the medium at a final concentration of 5-25 µg/mL.
-
Incubate at 37°C to allow for endocytosis. To measure non-specific surface binding, prepare a control plate that remains on ice.
5. Stopping Uptake and Washing:
-
To stop endocytosis, place the plate on ice and wash the cells three times with ice-cold PBS.
6. Acid Wash (Optional):
-
To remove non-internalized, surface-bound transferrin, incubate cells with an ice-cold acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) for 2-5 minutes on ice.
-
Immediately wash the cells three times with ice-cold PBS.
7. Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
If desired, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS) and counterstain nuclei with DAPI.
8. Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Image the cells using fluorescence microscopy.
-
Quantify the intracellular fluorescence intensity of transferrin per cell using image analysis software (e.g., ImageJ/Fiji). Compare the intensity in inhibitor-treated cells to vehicle-treated controls.
Summary and Recommendations
Both this compound (and its analogs) and dynamin inhibitors are valuable tools for studying endocytosis, but they are not interchangeable. Their distinct mechanisms of action and, critically, their different off-target profiles must guide their application.
-
For targeting clathrin assembly: Pitstop compounds are the logical choice. However, due to the off-target effects of Pitstop 2 on clathrin-independent pathways and the poor permeability of this compound, results should be confirmed with genetic approaches such as siRNA-mediated knockdown of the clathrin heavy chain.
-
For targeting vesicle scission: Dynamin inhibitors are appropriate. Given their potent and well-documented dynamin-independent effects, it is crucial to include stringent controls. The ideal experiment would compare results from the inhibitor with those from cells where dynamin expression is genetically ablated or from the expression of a dominant-negative dynamin mutant.
References
- 1. Pitstop® 1, Novel clathrin inhibitor (CAS 1332879-51-2) | Abcam [abcam.com]
- 2. Pits Stopped | The Scientist [the-scientist.com]
- 3. Inhibition of clathrin by pitstop 2 activates the spindle assembly checkpoint and induces cell death in dividing HeLa cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
Genetic approaches like RNAi knockdown of clathrin vs. Pitstop 1 inhibition.
For Researchers, Scientists, and Drug Development Professionals
In the study of cellular trafficking and signaling, the precise inhibition of clathrin-mediated endocytosis (CME) is a critical experimental tool. Two prominent methods for achieving this are RNA interference (RNAi) to knock down clathrin expression and the use of small molecule inhibitors like Pitstop 1. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most appropriate method for their studies.
Mechanism of Action
RNAi Knockdown of Clathrin: This genetic approach utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to target the mRNA of clathrin heavy chain for degradation. This leads to a sequence-specific reduction in the synthesis of new clathrin protein, effectively depleting the cellular pool of clathrin and thereby inhibiting the formation of clathrin-coated pits and vesicles.
This compound Inhibition: this compound is a small molecule that acts as a competitive inhibitor of the clathrin terminal domain. It prevents the interaction of clathrin with accessory proteins, such as amphiphysin (B1176556), which are essential for the assembly and maturation of clathrin-coated pits. This acute chemical inhibition rapidly disrupts the endocytic machinery.[1]
Quantitative Comparison of Performance
The following table summarizes the key performance characteristics of RNAi knockdown of clathrin and this compound inhibition. Data has been compiled from multiple studies to provide a comprehensive overview.
| Feature | RNAi Knockdown of Clathrin | This compound Inhibition |
| Target | Clathrin Heavy Chain mRNA | Clathrin Terminal Domain |
| Mechanism | Post-transcriptional gene silencing | Competitive protein-protein interaction inhibition |
| Time to Effect | 24 - 72 hours | Minutes to hours |
| Duration of Effect | Days (dependent on cell division and protein turnover) | Reversible upon washout |
| Specificity | High for the target mRNA sequence | Can have off-target effects |
| Typical Efficacy (% inhibition of transferrin uptake) | 70-90% | 50-80% |
| Reported Off-Target Effects | miRNA-like off-target gene silencing | Inhibition of clathrin-independent endocytosis, effects on small GTPases, disruption of nuclear pore complex integrity (primarily reported for Pitstop 2, but raises concerns for this compound)[2][3] |
| IC50 (for inhibition of amphiphysin association) | Not Applicable | ~18 µM[1] |
Experimental Protocols
Key Experiment: Transferrin Uptake Assay
The transferrin uptake assay is a standard method to quantify the efficiency of clathrin-mediated endocytosis. Transferrin, an iron-carrying protein, is internalized by cells exclusively through CME.
Objective: To quantitatively compare the inhibition of clathrin-mediated endocytosis by clathrin siRNA and this compound.
Materials:
-
Cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
siRNA targeting clathrin heavy chain and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
This compound and vehicle control (e.g., DMSO)
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
-
Fluorescence microscope or flow cytometer
Procedure:
Part 1: RNAi Knockdown of Clathrin
-
Cell Seeding: Seed cells in a 24-well plate with glass coverslips at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection:
-
Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. Use a final siRNA concentration of 20-50 nM.
-
Add the complexes to the cells and incubate for 48-72 hours.
-
-
Western Blotting (Optional but Recommended): After the incubation period, lyse a parallel set of cells to confirm clathrin heavy chain knockdown by Western blotting.
-
Transferrin Uptake Assay:
-
Wash cells with serum-free medium and incubate in the same for 1 hour at 37°C to upregulate transferrin receptor expression.
-
Add fluorescently labeled transferrin (e.g., 25 µg/mL) to the cells and incubate for 15-30 minutes at 37°C.
-
Place the plate on ice to stop endocytosis.
-
Wash cells three times with ice-cold PBS to remove surface-bound transferrin.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Mount coverslips on slides with mounting medium containing DAPI.
-
-
Data Acquisition and Analysis:
-
Image cells using a fluorescence microscope.
-
Quantify the mean fluorescence intensity of internalized transferrin per cell using image analysis software (e.g., ImageJ).
-
Alternatively, detach cells and analyze by flow cytometry.
-
Part 2: this compound Inhibition
-
Cell Seeding: Seed cells in a 24-well plate with glass coverslips to reach 80-90% confluency on the day of the experiment.
-
Inhibitor Treatment:
-
Wash cells with serum-free medium and incubate for 1 hour at 37°C.
-
Pre-incubate cells with this compound (e.g., 15-30 µM) or vehicle control in serum-free medium for 30 minutes at 37°C.
-
-
Transferrin Uptake Assay:
-
Add fluorescently labeled transferrin to the inhibitor-containing medium and incubate for 15-30 minutes at 37°C.
-
Follow steps 4c-4g from the RNAi protocol.
-
-
Data Acquisition and Analysis:
-
Follow step 5 from the RNAi protocol.
-
Visualizations
Caption: Clathrin-Mediated Endocytosis Signaling Pathway.
Caption: Comparative Experimental Workflow.
Conclusion
The choice between RNAi knockdown of clathrin and this compound inhibition depends on the specific experimental requirements. RNAi offers high specificity and potent, long-lasting inhibition, making it suitable for studies where sustained clathrin depletion is desired. However, the long incubation time can lead to compensatory cellular responses. This compound provides a rapid and reversible method of inhibition, ideal for acute studies of CME. Researchers must be cautious of its potential off-target effects and validate its specificity in their experimental system. For conclusive results, it is often beneficial to employ both methods and ensure that the observed phenotypes are consistent.
References
Cross-Validation of Pitstop 1 Results with Dominant-Negative Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the study of cellular signaling and drug development, accurate validation of experimental results is paramount. This guide provides a comprehensive comparison of two key methods for inhibiting clathrin-mediated endocytosis (CME): the small molecule inhibitor Pitstop® 1 and the use of dominant-negative dynamin mutants. Understanding the nuances, strengths, and weaknesses of each approach is crucial for designing robust experiments and interpreting data accurately. This guide offers a side-by-side look at their mechanisms, quantitative effects, and the experimental protocols required for their implementation.
Quantitative Comparison of Inhibitory Effects
To facilitate a clear comparison, the following table summarizes the quantitative data on the inhibitory effects of a Pitstop® 1 analog and a dominant-negative dynamin mutant on clathrin-mediated endocytosis, using transferrin uptake as a standard assay.
| Feature | Pitstop® 1 Analogue (Pitstop® 2) | Dominant-Negative Dynamin (K44A) |
| Target | Clathrin Terminal Domain | Dynamin GTPase activity |
| Mechanism of Action | Competitively inhibits the interaction of accessory proteins with the clathrin terminal domain.[1] | Defective in GTP binding and hydrolysis, leading to the accumulation of constricted coated pits that cannot undergo fission.[2] |
| Reported Inhibition of Transferrin Uptake | Half-maximal inhibition (IC50) at ~18 µM.[1] Significant inhibition observed at 20 µM. | Rate of transferrin sequestration decreased by approximately fivefold compared to wild-type. |
| Mode of Delivery | Direct addition to cell culture media (for cell-permeable analogs like Pitstop® 2). Pitstop® 1 itself has limited cell permeability and is more effective with microinjection.[1] | Transient or stable transfection of a plasmid encoding the mutant protein. |
| Onset of Action | Rapid, typically within minutes to an hour of application. | Slower, requires time for gene expression and protein synthesis (typically 24-48 hours post-transfection). |
| Reversibility | Generally reversible upon washout of the compound. | Not readily reversible; requires degradation of the mutant protein. |
Signaling Pathway and Points of Intervention
The following diagram illustrates the clathrin-mediated endocytosis pathway and highlights the distinct points of intervention for Pitstop® 1 and dominant-negative dynamin mutants.
Caption: Clathrin-mediated endocytosis pathway and inhibitor action.
Experimental Workflow for Cross-Validation
A robust cross-validation experiment is essential to confirm that the observed phenotype is specifically due to the inhibition of the intended target. The following diagram outlines a logical workflow for cross-validating the results of Pitstop® 1 with a dominant-negative dynamin mutant.
Caption: Workflow for cross-validating Pitstop® 1 with dominant-negative dynamin.
Experimental Protocols
I. Inhibition of Clathrin-Mediated Endocytosis using Pitstop® 1 (or its analogue Pitstop® 2)
Materials:
-
Pitstop® 1 or Pitstop® 2 (and negative control compound if available)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium (serum-free for treatment)
-
Cells of interest cultured on appropriate plates or coverslips
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor™ 488)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Seed cells on glass coverslips or in multi-well plates to achieve 70-80% confluency on the day of the experiment.
-
Preparation of Pitstop® Solution: Prepare a stock solution of Pitstop® 1 or 2 in DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution in serum-free cell culture medium to the desired final concentration (e.g., 20-30 µM for Pitstop® 2). Note that Pitstop® 1 has limited cell permeability and may require microinjection for optimal efficacy.[1] For Pitstop® 2, a cell-permeable analog, direct addition to the medium is effective.
-
Cell Treatment:
-
Wash the cells once with warm PBS.
-
Replace the growth medium with serum-free medium.
-
Add the Pitstop® working solution (or vehicle control, e.g., 0.1% DMSO) to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Transferrin Uptake Assay:
-
Following the pre-incubation with the inhibitor, add fluorescently labeled transferrin to the medium at a final concentration of approximately 25 µg/mL.
-
Incubate for 10-15 minutes at 37°C to allow for internalization.
-
-
Acid Wash and Fixation:
-
To remove non-internalized, surface-bound transferrin, place the cells on ice and wash them twice with ice-cold acid wash buffer (e.g., 0.1 M glycine, 0.9% NaCl, pH 2.5) for 5 minutes each.
-
Wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Imaging and Quantification:
-
Wash the fixed cells with PBS and mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.
-
Acquire images using a fluorescence microscope.
-
Quantify the internalized transferrin by measuring the mean fluorescence intensity per cell using image analysis software. Compare the fluorescence intensity in Pitstop®-treated cells to that in vehicle-treated control cells to determine the percentage of inhibition.
-
II. Inhibition of Clathrin-Mediated Endocytosis using Dominant-Negative Dynamin (K44A)
Materials:
-
Plasmid DNA encoding HA-tagged or GFP-tagged dominant-negative dynamin-1 (K44A)
-
Control plasmid (e.g., empty vector or wild-type dynamin)
-
Transfection reagent (e.g., Lipofectamine™ 2000 or similar)
-
Opti-MEM™ or other serum-free medium for transfection
-
Complete cell culture medium
-
Materials for transferrin uptake assay (as described above)
-
Antibodies for immunofluorescence (if using a tagged but non-fluorescent mutant, e.g., anti-HA)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates containing glass coverslips to be 50-70% confluent on the day of transfection.
-
Transfection:
-
On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent. Briefly, dilute the plasmid DNA and the transfection reagent in separate tubes of serum-free medium, then combine and incubate to allow complex formation.
-
Add the transfection complexes to the cells and incubate at 37°C in a CO2 incubator.
-
After 4-6 hours, replace the transfection medium with fresh, complete cell culture medium.
-
-
Expression of the Mutant Protein:
-
Allow the cells to grow for 24-48 hours post-transfection to ensure sufficient expression of the dominant-negative dynamin protein.
-
-
Verification of Expression (Optional but Recommended):
-
If using a fluorescently tagged mutant (e.g., GFP-dynamin K44A), you can verify expression by fluorescence microscopy.
-
If using a non-fluorescently tagged mutant (e.g., HA-dynamin K44A), you can perform immunofluorescence staining with an anti-tag antibody to identify transfected cells.
-
-
Transferrin Uptake Assay:
-
Perform the transferrin uptake assay as described in the previous protocol.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope, ensuring to capture both the transferrin channel and the channel corresponding to the transfected protein (e.g., GFP or the immunofluorescently labeled tag).
-
Quantify the internalized transferrin specifically in the cells expressing the dominant-negative dynamin mutant and compare it to the uptake in non-transfected cells in the same field of view or in cells transfected with the control plasmid. This will allow for the determination of the inhibitory effect of the dominant-negative mutant.
-
References
A Comparative Guide to Clathrin-Mediated Endocytosis Inhibition: A Quantitative Analysis of Pitstop 1 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Clathrin-mediated endocytosis (CME) is a vital cellular process responsible for the uptake of a wide array of extracellular molecules, including nutrients, hormones, and growth factors. Its dysregulation is implicated in numerous diseases, making it a compelling target for therapeutic intervention. This guide provides a quantitative comparison of Pitstop 1, a well-known inhibitor of CME, with its analogs and other commonly used inhibitors. The data presented herein, supported by detailed experimental protocols and pathway visualizations, is intended to aid researchers in the selection of appropriate tools for their studies of CME.
Quantitative Comparison of CME Inhibitors
The inhibitory potency of various compounds against clathrin-mediated endocytosis and the underlying protein-protein interactions has been quantified using various assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below for a clear comparison.
| Compound | Target/Assay | IC50 (µM) | Cell Type (if applicable) |
| This compound | Clathrin Terminal Domain - Amphiphysin (B1176556) Interaction (ELISA) | ~18[1] | N/A |
| Pitstop 2 | Clathrin Terminal Domain - Amphiphysin Interaction (ELISA) | 1.9[1] | N/A |
| Clathrin-Mediated Endocytosis (Transferrin Uptake) | 12-15[2] | HeLa | |
| Pitstop 2 Analog (propyl ether 45d) | Clathrin Terminal Domain - Amphiphysin Interaction (ELISA) | 7.3[3] | N/A |
| Pitstop 2 Analog (benzofuran 67) | Clathrin Terminal Domain - Amphiphysin Interaction (ELISA) | 1.5[4] | N/A |
| Clathrin-Mediated Endocytosis (Transferrin Uptake) | 6.8 ± 2.7 | U2OS | |
| Dynasore | Dynamin I/II GTPase Activity | 5.7 | N/A |
| MiTMAB | Dynamin I/II | 3.15 | N/A |
| Quinodyn-45 | Dynamin 1 GTPase Activity | 11.1 | N/A |
| Clathrin-Mediated Endocytosis (Transferrin Uptake) | 36 | N/A |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the quantitative analysis of CME inhibition.
Transferrin Uptake Assay for CME Inhibition
This assay measures the internalization of fluorescently labeled transferrin, a protein that enters cells exclusively through CME, to quantify the inhibitory effect of a compound.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS) cultured on glass coverslips.
-
Serum-free cell culture medium.
-
CME inhibitor (e.g., this compound, Pitstop 2, Dynasore).
-
Fluorescently-conjugated Transferrin (e.g., Transferrin-Alexa Fluor 647).
-
Phosphate Buffered Saline (PBS).
-
Fixative solution (e.g., 4% Paraformaldehyde in PBS).
-
Mounting medium with a nuclear stain (e.g., DAPI).
Procedure:
-
Cell Preparation: Seed cells onto glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
Serum Starvation: Wash cells with serum-free medium and incubate in the same medium for 1-2 hours at 37°C to increase the expression of transferrin receptors on the cell surface.
-
Inhibitor Treatment: Prepare the desired concentrations of the CME inhibitor in serum-free medium. Remove the starvation medium and add the inhibitor-containing medium to the cells. Incubate for 30 minutes at 37°C.
-
Transferrin Internalization: Add fluorescently-conjugated transferrin (typically 10 µg/mL) to the wells and incubate for a short period (e.g., 1-15 minutes) at 37°C to allow for internalization.
-
Stop Endocytosis: To stop the endocytosis process, quickly place the plate on ice and wash the cells twice with ice-cold PBS.
-
Fixation: Fix the cells by adding 4% paraformaldehyde and incubating for 20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips onto glass slides using a mounting medium.
-
Quantification: Acquire images using a fluorescence microscope. The fluorescence intensity of internalized transferrin per cell is quantified using image analysis software like ImageJ.
ELISA for Clathrin Terminal Domain-Amphiphysin Interaction
This in vitro assay quantifies the ability of a compound to inhibit the interaction between the clathrin terminal domain (TD) and its binding partner, amphiphysin.
Materials:
-
Recombinant clathrin terminal domain.
-
Recombinant amphiphysin.
-
96-well microtiter plate.
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking Buffer (e.g., 3% BSA in PBS).
-
Primary antibody against amphiphysin.
-
Enzyme-conjugated secondary antibody.
-
Substrate for the enzyme (e.g., TMB).
-
Stop Solution.
Procedure:
-
Coating: Coat the wells of a 96-well plate with the clathrin terminal domain by incubating overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the remaining protein-binding sites in the wells by adding Blocking Buffer and incubating for 1 hour at 37°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Inhibitor and Protein Incubation: Add the test compound at various concentrations and a constant concentration of amphiphysin to the wells. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with Wash Buffer to remove unbound proteins and the inhibitor.
-
Primary Antibody Incubation: Add the primary antibody against amphiphysin to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Signal Development: Add the substrate and allow the color to develop.
-
Stopping the Reaction: Add the Stop Solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The IC50 value is calculated from the dose-response curve.
Visualizing the Mechanism of Action
To better understand the points of intervention for these inhibitors, the following diagrams illustrate the clathrin-mediated endocytosis pathway and the experimental workflow for its analysis.
References
- 1. Item - Development of Clathrin inhibitors from lead compound Pitstop® 2 - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition Clathrin Mediated Endocytosis: this compound and Pitstop 2 Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the Clathrin Terminal Domain—Amphiphysin Protein–Protein Interaction. Probing the Pitstop 2 Aromatic Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reversibility of Pitstop 1's Effects on Clathrin-Mediated Endocytosis: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the reversibility of Pitstop 1, a widely used inhibitor of clathrin-mediated endocytosis (CME). Aimed at researchers, scientists, and professionals in drug development, this document compares the performance of this compound with alternative inhibitors, supported by experimental data and detailed methodologies. The objective is to offer a clear, data-driven resource for making informed decisions on the selection and application of these critical research tools.
Introduction to this compound and Clathrin-Mediated Endocytosis
Clathrin-mediated endocytosis is a vital cellular process responsible for the uptake of nutrients, regulation of cell surface receptors, and entry of some pathogens. A key protein in this process is clathrin, which, along with a suite of accessory proteins, drives the formation of vesicles from the cell membrane. This compound is a small molecule inhibitor that selectively targets the terminal domain of the clathrin heavy chain, thereby preventing the recruitment of necessary accessory proteins and halting CME.[1] Its utility in research has been significant; however, questions regarding the reversibility of its inhibitory effects are crucial for the design and interpretation of experiments.
Comparative Analysis of Inhibitor Reversibility
| Inhibitor | Target | Reported Reversibility |
| This compound | Clathrin Terminal Domain | Data not available in the reviewed literature. |
| Pitstop 2 | Clathrin Terminal Domain | Effects are reversible after a 45-60 minute washout with two media changes. |
| Dynasore | Dynamin GTPase | Reversible. |
| Dyngo-4a | Dynamin GTPase | Rapidly reversible; ~70% recovery of CME within 10 minutes of washout and >80% recovery after 1 hour.[2] |
| Wbox2 (peptide) | Clathrin Terminal Domain | Reversible; transferrin uptake recovers within 3-6 hours after washout. |
| Pitstop 2c/2d | Clathrin Terminal Domain | Next-generation inhibitors with potentially improved properties; reversibility data not yet published.[3] |
It is important to note that Pitstop 2 has been reported to have off-target effects, which should be a consideration in its use.[4] The development of next-generation Pitstops, such as 2c and 2d, aims to address these limitations and may offer more specific and reliable tools for studying CME.[3]
Experimental Protocols for Assessing Reversibility
The reversibility of an inhibitor's effects on CME can be assessed using several established experimental protocols.
Washout Experiment Followed by Transferrin Uptake Assay
This is a common method to assess the recovery of endocytic activity after inhibitor removal.
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa or other suitable cell lines) on coverslips or in appropriate culture dishes and grow to a suitable confluency.
-
Inhibitor Treatment: Incubate the cells with this compound at the desired concentration and for a specified duration to induce inhibition of CME.
-
Washout Procedure:
-
Aspirate the medium containing the inhibitor.
-
Wash the cells gently with pre-warmed, serum-free medium or phosphate-buffered saline (PBS).
-
Repeat the wash step at least two more times to ensure complete removal of the inhibitor.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
-
Recovery Incubation: Incubate the cells for various time points (e.g., 10 min, 30 min, 1 hr, 2 hr, 4 hr) to allow for the potential recovery of cellular functions.
-
Transferrin Uptake Assay:
-
Following the recovery period, incubate the cells with fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488) for a short period (e.g., 5-15 minutes) to allow for internalization via CME.
-
Place the cells on ice to stop endocytosis.
-
Remove surface-bound transferrin by washing with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5).
-
Fix the cells with paraformaldehyde.
-
-
Quantification:
-
Visualize the internalized fluorescent transferrin using fluorescence microscopy.
-
Quantify the fluorescence intensity within the cells using image analysis software.
-
Compare the fluorescence levels at different recovery time points to a positive control (no inhibitor) and a negative control (inhibitor, no washout).
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP can be used to measure the dynamics of clathrin and associated proteins at the plasma membrane, providing an indirect measure of the recovery of CME after inhibitor washout.
Protocol:
-
Cell Preparation: Transfect cells with a fluorescently tagged clathrin light chain or another component of the CME machinery (e.g., EGFP-clathrin).
-
Inhibitor Treatment and Washout: Treat and wash the cells as described in the washout experiment protocol.
-
FRAP Imaging:
-
Identify a region of interest (ROI) at the plasma membrane where clathrin-coated pits are visible.
-
Acquire a pre-bleach image of the ROI.
-
Use a high-intensity laser to photobleach the fluorescent proteins within the ROI.
-
Acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence as unbleached fluorescent proteins diffuse into the bleached area.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the ROI over time.
-
Calculate the mobile fraction and the half-time of recovery (t½).
-
Compare these parameters between control cells, inhibitor-treated cells, and cells at different time points after washout.
-
Visualizing the Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the clathrin-mediated endocytosis pathway and a generalized workflow for assessing inhibitor reversibility.
References
- 1. Pitstop® 1, Novel clathrin inhibitor (CAS 1332879-51-2) | Abcam [abcam.com]
- 2. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next-generation small molecule inhibitors of clathrin function acutely inhibit endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pitstop 1: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Pitstop 1
This guide provides detailed procedures for the safe and compliant disposal of this compound, a compound recognized for its acute oral toxicity and significant, long-lasting hazard to aquatic life.[1] Adherence to these protocols is crucial for protecting laboratory personnel and the environment. The following instructions are designed for researchers, scientists, and drug development professionals who handle this substance.
Immediate Safety and Hazard Information
This compound is harmful if swallowed and is very toxic to aquatic ecosystems.[1] It is imperative to prevent its release into the environment.[1] All disposal procedures must be conducted in accordance with institutional and local regulations for hazardous waste.
Key Hazard Data
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₃N₂NaO₅S | PubChem[2] |
| Molecular Weight | 404.4 g/mol | PubChem[2] |
| GHS Classification | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 | DC Chemicals |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | DC Chemicals |
| Precautionary Statement (Disposal) | P501: Dispose of contents/ container to an approved waste disposal plant. | DC Chemicals |
Experimental Protocols: Waste Disposal Procedures
The following step-by-step protocols are mandatory for the disposal of this compound in solid form, as a solution, and for contaminated materials.
Disposal of Solid (Powder) this compound
-
Waste Collection:
-
Carefully transfer any unwanted or expired solid this compound into a designated hazardous waste container.
-
The container must be made of a compatible material (e.g., glass or polyethylene), be in good condition, and have a securely sealing lid.
-
Do not mix this compound with other chemical waste unless compatibility has been verified.
-
-
Labeling:
-
Affix a hazardous waste label to the container immediately.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or its IUPAC name (sodium 2-[(4-aminophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-5-sulfonate)
-
The specific hazards: "Acutely Toxic," "Aquatic Hazard"
-
The date of accumulation.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.
-
This area should be away from general laboratory traffic and incompatible materials.
-
Utilize secondary containment (e.g., a tray or bin) to contain any potential leaks or spills.
-
-
Disposal Request:
-
Contact your institution's Environmental Health & Safety (EHS) department or equivalent authority to arrange for the collection of the hazardous waste.
-
Do not attempt to dispose of this chemical through regular trash or sewer systems.
-
Disposal of this compound Solutions
This procedure applies to this compound dissolved in solvents (e.g., DMSO).
-
Waste Collection:
-
Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and compatible waste container.
-
Do not pour this compound solutions down the drain.
-
Segregate halogenated and non-halogenated solvent waste streams if required by your institution.
-
-
Labeling:
-
Label the waste container clearly, identifying all constituents, including the solvent and the estimated concentration of this compound.
-
Include all relevant hazard information as described for the solid waste.
-
-
Storage and Disposal:
-
Follow the same storage and disposal request procedures as outlined for solid this compound.
-
Disposal of Contaminated Materials
This includes items such as personal protective equipment (PPE), pipette tips, and absorbent materials used for spills.
-
Waste Collection:
-
Collect all materials contaminated with this compound in a designated hazardous waste bag or container.
-
For spill cleanup, absorb the material with an inert absorbent (e.g., diatomite, universal binders) and place it in a sealed container.
-
-
Labeling and Disposal:
-
Label the container as "Hazardous Waste" with a clear description of the contents (e.g., "Debris contaminated with this compound").
-
Arrange for pickup through your institution's EHS department.
-
Decontamination of Empty Containers
Due to its acute toxicity, empty containers of this compound must be managed as hazardous waste.
-
Triple Rinsing:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water, if the residue is soluble) capable of removing the chemical.
-
Each rinse should use a volume of solvent equal to approximately 5-10% of the container's volume.
-
-
Rinsate Collection:
-
Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous liquid waste, following the procedure for this compound solutions.
-
-
Final Container Disposal:
-
After triple rinsing and collection of the rinsate, the container's label must be defaced or removed. The container can then typically be disposed of as regular laboratory glass or plastic waste. Confirm this final step with your institutional guidelines.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Pitstop 1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Pitstop 1 (CAS No. 1332879-51-2). The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to proper safety protocols is essential to minimize risk.
Table 1: Summary of this compound Hazards and Required PPE
| Hazard Classification | GHS Pictogram | Required Personal Protective Equipment (PPE) |
| Acute toxicity, Oral (Category 4) |
| Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Eye/Face Protection: Safety glasses with side-shields or goggles. Skin and Body Protection: Laboratory coat. |
| Acute aquatic toxicity (Category 1) |
| N/A (Environmental Precaution) |
| Chronic aquatic toxicity (Category 1) |
| N/A (Environmental Precaution) |
Standard Operating Procedures
Safe Handling Protocol
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols[1].
-
Personal Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory[1].
-
Avoid Contact: Take measures to prevent contact with skin and eyes, as well as inhalation of any dust or aerosols that may form[1].
Storage Plan
-
Powder Form: Store at -20°C in a tightly sealed container[1].
-
In Solvent: Store at -80°C in a tightly sealed container.
-
General Conditions: Keep the container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.
Disposal Plan
Dispose of this compound and any contaminated materials at an approved waste disposal plant. Follow all local, regional, and national regulations for hazardous waste disposal. Do not release into the environment.
Emergency Procedures
Accidental Release Measures
In the event of a spill, follow these steps to ensure safety and proper cleanup.
Caption: Workflow for responding to an accidental spill of this compound.
First Aid Measures
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
In Case of Fire: Wear a self-contained breathing apparatus and protective clothing. Combustion may produce irritant fumes.
Experimental Protocols
While specific experimental protocols will vary based on the research application, the handling and preparation of this compound should adhere to the following general methodology.
Preparation of Stock Solution
-
Pre-dissolving: Allow the vial of powdered this compound to equilibrate to room temperature before opening.
-
Solvent Selection: Consult relevant literature for the appropriate solvent for your specific experiment (e.g., DMSO).
-
Dissolution: In a chemical fume hood, add the calculated volume of solvent to the vial to achieve the desired stock concentration.
-
Mixing: Gently vortex or sonicate the vial to ensure complete dissolution.
-
Storage: Store the stock solution at -80°C in a tightly sealed, clearly labeled container.
Caption: Step-by-step workflow for preparing a stock solution of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
